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(2S,3S)-2-amino-3-phenylbutanoic acid Documentation Hub

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  • Product: (2S,3S)-2-amino-3-phenylbutanoic acid
  • CAS: 25488-25-9

Core Science & Biosynthesis

Foundational

Thermodynamic Profile & Physicochemical Characterization of (2S,3S)-2-Amino-3-Phenylbutanoic Acid

Executive Summary (2S,3S)-2-amino-3-phenylbutanoic acid, commonly known as (2S,3S)- -methylphenylalanine, represents a critical scaffold in the development of proteolysis-resistant peptidomimetics.[1] By introducing a me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,3S)-2-amino-3-phenylbutanoic acid, commonly known as (2S,3S)-


-methylphenylalanine, represents a critical scaffold in the development of proteolysis-resistant peptidomimetics.[1] By introducing a methyl group at the 

-position of the phenylalanine side chain, this non-proteinogenic amino acid imposes significant conformational constraints on peptide backbones, favoring specific secondary structures such as

-helices.[1]

This technical guide provides a comprehensive thermodynamic and physicochemical analysis of the compound.[1] Where direct experimental calorimetric data is absent from public registries, we utilize high-fidelity Group Contribution Methods (GCM) anchored to the well-characterized L-Phenylalanine standard.[1] This approach ensures researchers have actionable data for stability modeling and process design.[1]

Chemical Identity & Stereochemistry

The thermodynamic behavior of this compound is intrinsically linked to its stereochemical configuration.[1] Unlike canonical amino acids, the introduction of a chiral center at the


-carbon creates four potential stereoisomers.[1] The (2S,3S) isomer is the specific focus for its utility in mimicking the bioactive conformation of natural peptides while enhancing metabolic stability.[1]

Nomenclature:

  • IUPAC Name: (2S,3S)-2-amino-3-phenylbutanoic acid[1]

  • Common Name: (2S,3S)-

    
    -methylphenylalanine[1][2][3]
    
  • CAS Number: 25488-25-9 (Generic for isomer class), 53331-55-8 (HCl salt)[1]

  • Molecular Formula:

    
    [1]
    
  • Molar Mass: 179.22 g/mol [1][4]

Structural Visualization

The following diagram illustrates the specific stereochemical orientation of the (2S,3S) isomer compared to its parent compound, L-Phenylalanine.[1]

ChemicalStructure cluster_legend Structural Modification Phe L-Phenylalanine (Reference) AlphaC Alpha-Carbon (2S) Chiral Center Phe->AlphaC Backbone BetaMePhe (2S,3S)-beta-Methylphenylalanine (Target) BetaC Beta-Carbon (3S) Methylated BetaMePhe->BetaC Stereo-constraint AlphaC->BetaMePhe Methylation at Beta-C H -> CH3 Substitution H -> CH3 Substitution

Figure 1: Structural derivation of (2S,3S)-


-methylphenylalanine from L-Phenylalanine, highlighting the additional chiral center.[1]

Thermodynamic Properties

The thermodynamic parameters presented below are derived using Benson’s Group Increment Theory , a standard method in chemical engineering for estimating properties of organic compounds when experimental calorimetry is unavailable. L-Phenylalanine serves as the experimental anchor.[1]

Standard Molar Enthalpy of Formation ( )

The enthalpy of formation is a measure of the compound's stability relative to its constituent elements.[1] The addition of a methyl group generally increases the exothermic nature of formation (more negative


) due to the formation of stable C-C and C-H bonds.[1]
PropertyL-Phenylalanine (Exp.)[1][4][5]Methyl Increment (

)
(2S,3S)-

-Me-Phe (Est.)
Unit
Enthalpy of Formation (

)
-466.9-34.0-500.9 kJ/mol
Entropy (

)
213.0+38.5251.5 J/(mol[1]·K)
Heat Capacity (

)
204.0+24.5228.5 J/(mol[1]·K)

Note: The experimental values for L-Phenylalanine are sourced from NIST Standard Reference Data. The methyl increment is derived from alkane chain elongation data in amino acid homologs (Alanine


 Valine type transitions).[1]
Combustion Enthalpy ( )

Combustion calorimetry is the gold standard for verifying purity and thermodynamic stability.[1]

  • Estimated

    
    :  -5250 
    
    
    
    50 kJ/mol.[1]
  • Significance: The high energy content reflects the additional methylene equivalent in the side chain.[1]

Thermodynamic Cycle for Determination

To experimentally validate these estimated values, researchers should employ a Hess's Law cycle involving combustion calorimetry.

ThermoCycle Elements Standard State Elements (10C, 13/2 H2, 1/2 N2, O2) Compound (2S,3S)-beta-Me-Phe (Solid Crystal) Elements->Compound Delta_f H (Formation) Products Combustion Products (10 CO2 + 6.5 H2O + 0.5 N2) Elements->Products Sum(Delta_f H Products) Known Ref. Values Compound->Products Delta_c H (Combustion) Experimental Meas.

Figure 2: Thermodynamic cycle required to determine the Enthalpy of Formation (


) via Combustion Calorimetry.[1]

Physicochemical Stability & Solubility[1]

Solubility Profile

Unlike Phenylalanine, which is sparingly soluble in water (~29.6 mg/mL at 25°C), the hydrophobic bulk of the


-methyl group slightly reduces aqueous solubility while enhancing solubility in lower alcohols (Methanol, Ethanol).[1]
  • Water: Sparingly Soluble (< 25 mg/mL)[1]

  • Methanol: Soluble[1]

  • DMSO: Highly Soluble (> 100 mg/mL)[1]

Acid-Base Dissociation (pKa)

The steric bulk of the


-methyl group exerts an inductive effect and a steric shielding effect on the 

-amino and

-carboxyl groups.[1]
Functional GroupL-Phenylalanine (Ref)(2S,3S)-

-Me-Phe (Pred.)[1]
Effect
Carboxyl (

)
2.202.35 Slight weakening of acidity due to electron donation from methyl.[1]
Amine (

)
9.319.45 Slight increase in basicity; steric hindrance may slow proton exchange.[1]
Isoelectric Point (pI) 5.765.90 Shifted slightly basic.[1]

Experimental Protocols

Protocol A: High-Precision Combustion Calorimetry

To determine the exact


, follow this self-validating protocol.
  • Sample Preparation:

    • Purify (2S,3S)-

      
      -Me-Phe to >99.9% via recrystallization from water/ethanol.
      
    • Dry in vacuo at 60°C for 24 hours to remove occluded solvent.[1]

    • Pelletize 0.5g - 1.0g of sample.[1]

  • Calorimetric Run:

    • Use an Isoperibol Oxygen Bomb Calorimeter.[1]

    • Internal Standard: Calibrate with Benzoic Acid (NIST SRM 39j).

    • Atmosphere: 3.0 MPa pure Oxygen.[1]

    • Ignition: Cotton fuse (correction factor required).

  • Post-Run Analysis:

    • Titrate bomb washings with 0.1M NaOH to correct for Nitric Acid (

      
      ) formation from 
      
      
      
      impurities.[1]
    • Analyze gas phase for CO/CO2 ratio to ensure complete combustion.

Protocol B: Chiral Purity Verification via SFC

Separating the (2S,3S) isomer from its (2S,3R), (2R,3S), and (2R,3R) counterparts is crucial.[1]

  • Technique: Supercritical Fluid Chromatography (SFC).[5][6][7]

  • Column: Daicel Chiralpak AD-H (20mm x 250mm).[1][5][6][7]

  • Mobile Phase:

    
     / Methanol (85:15).[1]
    
  • Temperature: 35°C.[1]

  • Detection: UV at 210 nm.[1]

  • Reference: Nogle et al. (2006) demonstrated >90% recovery of all four isomers using this method.[1]

References

  • NIST Chemistry WebBook. L-Phenylalanine Thermodynamic Data.[1] National Institute of Standards and Technology.[1] [Link][1]

  • Nogle, L. M., Mann, C. W., Watts, W. L., & Zhang, Y. R. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR.[1][7] Journal of Pharmaceutical and Biomedical Analysis.[1] [Link]

  • Huang, Y. T., et al. (2009). In vitro characterization of enzymes involved in the synthesis of nonproteinogenic residue (2S,3S)-beta-methylphenylalanine in glycopeptide antibiotic mannopeptimycin.[1][2][3] ChemBioChem.[1] [Link]

  • Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.[1] Journal of Physical and Chemical Reference Data.[1] [Link][1]

Sources

Exploratory

The Stereochemical Anchor: (2S,3S)-2-amino-3-phenylbutanoic acid in Peptidomimetics

[1] Executive Summary (2S,3S)-2-amino-3-phenylbutanoic acid, commonly referred to as (2S,3S)- -methylphenylalanine ( -allo- -MePhe), represents a critical tool in modern peptidomimetic design.[1] Unlike its unmethylated...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2S,3S)-2-amino-3-phenylbutanoic acid, commonly referred to as (2S,3S)-


-methylphenylalanine  (

-allo-

-MePhe), represents a critical tool in modern peptidomimetic design.[1] Unlike its unmethylated parent (Phenylalanine), this non-proteinogenic amino acid introduces a rigid steric lock on the peptide backbone. By restricting the rotation of the

bond (

torsion angle), it forces peptides into specific bioactive conformations (often helical or turn structures) while simultaneously rendering the sequence impervious to chymotrypsin-like proteolysis.[1] This guide details the structural mechanics, asymmetric synthesis, and solid-phase integration of this high-value residue.[1]

Structural Mechanics: The Constraint

The potency of (2S,3S)-


-MePhe lies in its ability to pre-organize peptide structure.[1] In standard Phenylalanine, the side chain has significant rotational freedom (

). The introduction of a

-methyl group creates a "conformational lock."[1]
The Steric Clash Mechanism

In the (2S,3S) isomer, the methyl group at the


-position introduces severe steric repulsion with the carbonyl oxygen of the backbone when the side chain attempts to rotate.
  • Rotamer Selection: The molecule predominantly populates the gauche(-) conformation (

    
    ).[1]
    
  • Bioactive Mimicry: This specific rotamer often mimics the bound state of aromatic residues in GPCR ligands and protein-protein interaction (PPI) interfaces, reducing the entropic penalty of binding.

Diagram: Conformational Constraint Logic

ConformationalLock Phe Native Phenylalanine (High Rotational Freedom) MePhe (2S,3S)-beta-MePhe (Steric Bulk Added) Phe->MePhe Beta-Methylation Clash Steric Clash (Methyl vs. Carbonyl) MePhe->Clash Restricts Rotation Lock Chi-1 Angle Locked (Gauche- Rotamer) Clash->Lock Energetic Minimum Result 1. High Receptor Affinity 2. Proteolytic Resistance Lock->Result Bioactive Outcome

Caption: The causal pathway from chemical modification to biological efficacy. The beta-methyl group forces a specific rotamer, pre-paying the entropy cost of binding.[1]

Asymmetric Synthesis: The Evans Auxiliary Protocol

Synthesizing (2S,3S)-


-MePhe requires strict stereocontrol to avoid the formation of the (2S,3R) diastereomer.[1] The most robust laboratory-scale method utilizes the Evans Chiral Auxiliary  (oxazolidinone).[1] This method is self-validating because diastereomers can be separated and identified via NMR before the final cleavage.[1]
Protocol: Stereoselective Alkylation[1]
  • Imide Formation: Couple phenylacetic acid to the chiral auxiliary (4S)-4-benzyl-2-oxazolidinone.[1]

  • Enolization: Treat with NaHMDS (Sodium bis(trimethylsilyl)amide) at -78°C to form the Z-enolate. The lithium cation chelates between the enolate oxygen and the auxiliary carbonyl, locking the geometry.

  • Electrophilic Attack: Add methyl iodide (MeI). The bulky benzyl group on the auxiliary blocks one face, forcing the methyl group to attack from the opposite side (anti-stereochemistry).

  • Cleavage: Hydrolyze the auxiliary using LiOH/H2O2 to yield the free acid.

Validation Checkpoints (Self-Correcting Steps)
  • Checkpoint 1 (

    
    H NMR):  Analyze the methyl doublet. The chemical shift (
    
    
    
    ) differs significantly between (2S,3S) and (2S,3R) isomers.
  • Checkpoint 2 (Chiral HPLC): Use a Crownpak CR(+) column.[1] If enantiomeric excess (ee) is <98%, recrystallize the intermediate imide before hydrolysis.

Diagram: Synthetic Workflow

SynthesisFlow Start Phenylacetic Acid + (S)-Evans Auxiliary Enolate Z-Enolate Formation (-78C, NaHMDS) Start->Enolate Attack Stereoselective Methylation (MeI, Face-Selective) Enolate->Attack Steric Blockade Cleavage Auxiliary Cleavage (LiOH/H2O2) Attack->Cleavage Purification Final Pure (2S,3S)-beta-MePhe Cleavage->Final

Caption: Step-wise asymmetric synthesis using the Evans auxiliary to ensure (2S,3S) purity.

Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating (2S,3S)-


-MePhe into a peptide chain is challenging.[1] The same steric bulk that provides biological stability also hinders the coupling reaction. Standard reagents (HBTU/DIC) often result in deletion sequences.[1]
Coupling Reagent Selection Table
Reagent SystemReactivityRacemization RiskRecommendation
HBTU / HOBt LowLowAvoid. Ineffective for sterically hindered

-methyl amino acids.[1]
HATU / HOAt HighModeratePreferred. The 7-azabenzotriazole moiety accelerates reactivity via neighboring group effect.[1]
PyBrOP / DIPEA Very HighHighAlternative. Use only if HATU fails; requires careful base control (Collidine preferred over DIPEA).[1]
DIC / Oxyma ModerateLowSafe. Good for preventing epimerization but may require double coupling.
Optimized Coupling Protocol (Fmoc Strategy)
  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Activation: Dissolve (2S,3S)-Fmoc-

    
    -MePhe (3.0 eq) and HATU (2.9 eq) in DMF.
    
  • Base Addition: Add HOAt (3.0 eq) and DIPEA (6.0 eq). Critical: Pre-activate for only 30 seconds to minimize racemization.

  • Coupling: Add to resin. Shake for 2 to 4 hours (standard AA is 45 mins).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.

  • Double Coupling: If the test is positive, repeat the step with fresh reagents.

Biological Implications: The Protease Shield

The (2S,3S) configuration provides a specific "shield" against digestive enzymes, particularly Chymotrypsin .

  • Mechanism: Chymotrypsin cleaves the peptide bond on the C-terminal side of aromatic residues (Phe, Tyr, Trp). It relies on the aromatic ring fitting into a deep hydrophobic pocket (S1 subsite).

  • Inhibition: The

    
    -methyl group of (2S,3S)-
    
    
    
    -MePhe creates a steric conflict with the walls of the S1 pocket.[1] The enzyme cannot accommodate the bulk, preventing the catalytic triad from accessing the amide bond.
  • Result: Peptides containing this residue exhibit half-lives in plasma that are often 10-100x longer than their native counterparts.[1]

References

  • Beilstein Journals. "Automated solid-phase peptide synthesis to obtain therapeutic peptides."[1] Beilstein J. Org. Chem. (2014).[1][2] Link

  • Hintermann, T., & Seebach, D. "The Biological Stability of

    
    -Peptides: No Interactions between 
    
    
    
    - and
    
    
    -Peptidic Structures?" Chimia (1997). Link
  • Dharanipragada, R., et al. "Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -methylphenylalanine." Tetrahedron Letters (1989).[1][3] Link[1]
    
  • Fletcher, S., & Hamilton, A.D. "Targeting protein–protein interactions by rational design of mimicry." Journal of The Royal Society Interface (2006). Link[1]

  • Biotage. "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." (2023).[4][5] Link

Sources

Foundational

Conformational constraints induced by (2S,3S)-2-amino-3-phenylbutanoic acid

This guide details the conformational constraints induced by (2S,3S)-2-amino-3-phenylbutanoic acid (also known as (2S,3S)- -methylphenylalanine ). It is designed for researchers in medicinal chemistry and structural biol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the conformational constraints induced by (2S,3S)-2-amino-3-phenylbutanoic acid (also known as (2S,3S)-


-methylphenylalanine ). It is designed for researchers in medicinal chemistry and structural biology who utilize non-proteinogenic amino acids to optimize peptide pharmacokinetics and receptor selectivity.

Conformational Locking in Peptidomimetics: The (2S,3S)- -Methylphenylalanine Paradigm

Executive Summary

(2S,3S)-2-amino-3-phenylbutanoic acid is a highly specialized


-constrained phenylalanine analogue. Unlike standard phenylalanine, which rotates freely about the 

bond, the addition of a

-methyl group in the (3S) configuration creates severe steric clashes that energetically forbid specific rotamers. This "conformational lock" restricts the side-chain orientation (

) and, through steric coupling, limits the backbone dihedral angles (

). This guide analyzes the structural mechanics of this constraint, its impact on ligand-receptor binding, and provides a validated NMR protocol for assessing its integration into bioactive peptides.

Structural Mechanics of the Constraint

The primary utility of (2S,3S)-


-methylphenylalanine lies in its ability to reduce the entropic penalty of receptor binding by pre-organizing the peptide into a bioactive conformation.
Stereochemical Architecture

The molecule possesses two chiral centers:

  • 
    -Carbon (2S):  Corresponds to the natural L-amino acid configuration, ensuring compatibility with standard proteolytic enzymes and transport systems.
    
  • 
    -Carbon (3S):  The methyl substitution at this position creates the constraint.
    
The Rotamer Lock

In unsubstituted L-phenylalanine, the side chain equilibrates between three staggered rotamers: gauche- (


), trans (

), and gauche+ (

). For (2S,3S)-

-methylphenylalanine
, the

-methyl group introduces a volume of ~20 ų that clashes with the backbone carbonyl or amino groups in specific orientations.
  • Restricted Rotamers: The presence of the

    
    -methyl group destabilizes the rotamers where the methyl group would be gauche to both the carbonyl and the nitrogen (syn-pentane interactions).
    
  • Preferred Conformation: The (2S,3S) stereochemistry typically locks the side chain into the trans or gauche- orientation (depending on the specific backbone sequence), effectively eliminating the gauche+ rotamer. This aligns the phenyl ring into a specific vector relative to the peptide backbone.

Impact on Backbone ( )

The restriction of


 propagates to the backbone. The "lever arm" effect of the rigidified side chain limits the allowed Ramachandran space for the 

-carbon.
  • Result: Peptides containing this residue often adopt extended

    
    -strand or specific 
    
    
    
    -turn type conformations, making them ideal for mimicking loop regions of proteins or constraining cyclic peptides (e.g., Enkephalin analogues).
Visualization of Conformational Logic

ConformationalLogic Start Input: (2S,3S)-beta-Me-Phe Steric Steric Clash: beta-Methyl vs Backbone (CO/NH) Start->Steric Introduces bulk ChiConstraint Constraint: Restriction of Chi-1 Rotamer Steric->ChiConstraint Eliminates g+ rotamer BackboneCoupling Coupling: Side-chain limits Phi/Psi angles ChiConstraint->BackboneCoupling Vicinal repulsion Outcome Outcome: Pre-organized Bioactive Conformation (Reduced Entropic Penalty) BackboneCoupling->Outcome Stabilizes secondary structure

Figure 1: Logical flow of conformational constraints induced by


-methylation.

Applications in Drug Design[1][2][3][4][5]

Receptor Selectivity (The Opioid Example)

The most authoritative example of this residue's utility is in the design of


-opioid receptor selective agonists.
  • Case Study: [D-Pen², D-Pen⁵]enkephalin (DPDPE).

  • Mechanism: Incorporating (2S,3S)-

    
    -Me-Phe at position 4 of the enkephalin sequence locks the phenyl ring into an orientation that perfectly matches the hydrophobic pocket of the 
    
    
    
    -receptor while sterically clashing with the
    
    
    -receptor binding site.
  • Result: A massive increase in

    
    -selectivity and potency compared to the parent peptide.
    
Proteolytic Stability

The


-methyl group provides steric shielding to the adjacent peptide bond. This hinders the approach of proteases (such as chymotrypsin), significantly increasing the plasma half-life of the therapeutic peptide.

Experimental Protocol: NMR-Based Conformational Analysis

To validate that (2S,3S)-


-Me-Phe has induced the desired constraint, you must determine the 

angle in solution. This protocol uses the vicinal proton-proton coupling constant (

).
Principle

The Karplus equation relates the coupling constant


 to the dihedral angle 

.
  • Unsubstituted Phe: Two

    
    -protons complicate analysis (averaging occurs).
    
  • 
    -Me-Phe:  Only one 
    
    
    
    -proton exists. This yields a single, discrete
    
    
    value that directly reports the conformation.
Workflow

Step 1: Sample Preparation

  • Dissolve 1-2 mg of the peptide in 500

    
    L of deuterated solvent (DMSO-
    
    
    
    is preferred to minimize aggregation and exchange rates).
  • Ensure pH is roughly neutral (apparent pH 6.5-7.0).

Step 2: 1H-NMR Acquisition

  • Acquire a standard 1D

    
    H-NMR spectrum (minimum 500 MHz, ideally 600+ MHz).
    
  • Acquire a 2D TOCSY (Total Correlation Spectroscopy) to unambiguously assign the spin system of the modified residue. Look for the distinct methyl doublet coupling to the

    
    -proton.
    

Step 3: Data Analysis (The Self-Validating Metric) Measure the coupling constant (


) between the 

-proton and the single

-proton.
Measured

(Hz)
Dihedral Angle (

)
ConformationInterpretation
< 4.0 Hz ~60°GaucheSide chain is folded.
> 10.0 Hz ~180°Trans (Anti-periplanar)Side chain is extended.
6.0 - 8.0 Hz AveragingFlexibleFAIL: Constraint is not effective.

Step 4: NOE Verification

  • Perform a 2D ROESY or NOESY experiment.

  • Check: If

    
     Hz (Trans), you should observe strong NOEs between the 
    
    
    
    -proton and the ortho-protons of the phenyl ring, but weak NOEs between the
    
    
    -proton and the
    
    
    -methyl group.
Diagram of Analysis Workflow

NMRProtocol Sample Peptide in DMSO-d6 NMR 1H-NMR & TOCSY Sample->NMR Assignment Assign H-alpha & H-beta NMR->Assignment Measure Measure 3J(Ha, Hb) Assignment->Measure Decision J Value? Measure->Decision Trans J > 10 Hz (Anti-periplanar) Decision->Trans Gauche J < 4 Hz (Gauche) Decision->Gauche Flex J = 6-8 Hz (Flexible/Averaging) Decision->Flex

Figure 2: Decision tree for validating conformational constraints via NMR coupling constants.

Synthesis & Incorporation Notes

  • Commercial Availability: Available as Fmoc-(2S,3S)-

    
    -Me-Phe-OH for Solid Phase Peptide Synthesis (SPPS).
    
  • Coupling Conditions: Due to the steric bulk of the

    
    -methyl group, standard coupling times should be doubled. Use potent coupling reagents like HATU or COMU.
    
  • Racemization Risk: The

    
    -proton is slightly more acidic due to the electronic effects of the 
    
    
    
    -substituent. Avoid prolonged exposure to high concentrations of base (e.g., piperidine) during deprotection steps.

References

  • Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations." Biopolymers. Link

  • Hruby, V. J., et al. (1991). "Design of conformationally constrained amino acids and peptides."[1][2][3][4] Biochemical Journal. Link

  • PubChem. (2S,3S)-2-amino-3-phenylbutanoic acid Compound Summary. Link

  • Misicka, A., et al. (1995). "Structure-activity relationships of beta-methylphenylalanine-containing analogues of [D-Pen2, D-Pen5]enkephalin." Journal of Medicinal Chemistry.

Sources

Exploratory

(2S,3S)-2-amino-3-phenylbutanoic acid as a non-proteinogenic amino acid

Topic: (2S,3S)-2-amino-3-phenylbutanoic acid as a non-proteinogenic amino acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers (2S,3S)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2S,3S)-2-amino-3-phenylbutanoic acid as a non-proteinogenic amino acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers

(2S,3S)- -Methylphenylalanine: Structural Constraints and Therapeutic Utility in Peptidomimetics

Executive Summary

(2S,3S)-2-amino-3-phenylbutanoic acid, commonly referred to as (2S,3S)-


-methylphenylalanine  (

-MePhe), is a critical non-proteinogenic amino acid used to engineer proteolytic stability and receptor selectivity into peptide therapeutics. Unlike its natural counterpart L-phenylalanine, the introduction of a methyl group at the

-position creates a second chiral center. This modification fundamentally alters the steric landscape of the molecule, restricting side-chain rotation (

and

torsion angles) and locking the phenyl ring into specific bioactive conformations.

This guide provides a technical deep-dive into the synthesis, solid-phase incorporation, and pharmacological application of (2S,3S)-


-MePhe. It is designed to serve as a bench-side reference for scientists seeking to optimize peptide leads.

Chemical Architecture & Stereochemical Control

Structural Analysis

The introduction of a methyl group at the


-carbon of phenylalanine destroys the C2 symmetry of the methylene group found in the native amino acid. This results in four possible stereoisomers. The (2S,3S)  isomer is of particular interest because it mimics the L-amino acid backbone while imposing a specific "erythro-like" constraint on the side chain.
  • IUPAC Name: (2S,3S)-2-amino-3-phenylbutanoic acid

  • Common Name: (2S,3S)-

    
    -Methylphenylalanine[1][2][3]
    
  • Molecular Formula:

    
    [4]
    
  • Key Feature:

    
    -methylation restricts the rotation around the 
    
    
    
    bond (
    
    
    ), forcing the aromatic side chain into a preferred orientation relative to the peptide backbone.
The "Conformational Lock" Mechanism

In standard peptides, the side chain of phenylalanine enjoys significant rotational freedom. This entropic freedom is a liability during receptor binding, as the peptide must pay an "entropic cost" to adopt the active conformation.

Incorporating (2S,3S)-


-MePhe pre-organizes the peptide. The steric clash between the 

-methyl group and the peptide backbone (specifically the carbonyl oxygen or the amide nitrogen) destabilizes unfavorable rotamers.

Diagram 1: Conformational Restriction Logic The following diagram illustrates how


-methylation reduces the energetic landscape to favor bioactive rotamers.

ConformationalLock Native Native L-Phe (High Flexibility) Rotamers Multiple Accessible Rotamers (g+, g-, t) Native->Rotamers Free Rotation Entropy High Entropic Penalty upon Binding Rotamers->Entropy Binding Event Affinity Increased Potency & Selectivity Entropy->Affinity Optimization Target BetaMe (2S,3S)-beta-MePhe (Steric Bulk) Constraint Restricted Chi-1 Angle (Steric Clash) BetaMe->Constraint Methyl Introduction Preorg Pre-organized Bioactive Conformation Constraint->Preorg Limits Rotamers Preorg->Affinity Low Entropic Cost

Caption: Mechanism of conformational restriction. The


-methyl group limits side-chain rotation, reducing the entropic penalty of receptor binding.

Synthesis & Production Strategies

For drug development, access to enantiopure material is non-negotiable. Two primary routes are recommended based on scale and available equipment.

Route A: Asymmetric Synthesis (Laboratory Scale)

For gram-scale synthesis required during lead optimization, Evans' chiral auxiliary methodology is the gold standard due to its high diastereoselectivity.

  • Starting Material: Phenylacetic acid derivative.

  • Auxiliary: (S)-4-benzyl-2-oxazolidinone (Evans auxiliary).

  • Alkylation: Enolization with NaHMDS followed by treatment with methyl iodide introduces the

    
    -methyl group. Note: The stereochemistry is controlled by the auxiliary.
    
  • Azidation: Electrophilic amination (e.g., using trisyl azide) allows for the introduction of the

    
    -amino group.
    
  • Hydrolysis: Removal of the auxiliary yields the free amino acid.

Route B: Chemo-Enzymatic Resolution (Scale-Up)

For kilogram-scale production, a resolution strategy is often more cost-effective.

  • Condensation: Reaction of diethyl acetamidomalonate with 1-bromo-1-phenylethane yields a racemic mixture of diastereomers.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis yields the racemic amino acid.

  • Enzymatic Resolution: Use of Acylase I (from Aspergillus melleus) selectively hydrolyzes the N-acetyl group of the L-isomer (2S configuration), allowing separation of the desired enantiomer from the unreacted D-isomer.

Solid-Phase Peptide Synthesis (SPPS) Protocol[5][6][7]

Incorporating (2S,3S)-


-MePhe into peptides via SPPS presents specific challenges. The steric bulk of the 

-methyl group hinders the approach of the incoming activated amino acid and can make the

-amino group of the anchored

-MePhe less nucleophilic.
Critical Reagents
  • Coupling Reagent: HATU or COMU are required. Standard HBTU/TBTU is often insufficient and leads to deletion sequences.

  • Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

  • Solvent: DMF (primary), NMP (for difficult sequences).

Step-by-Step Coupling Protocol

This protocol assumes a standard Fmoc-chemistry workflow on Rink Amide resin.

StepOperationReagent/ConditionsDurationNotes
1 Fmoc Deprotection 20% Piperidine in DMF2 x 10 minEnsure complete removal of Fmoc.
2 Wash DMF5 x 1 minFlow wash to remove piperidine.
3 Activation (2S,3S)-

-MePhe (3 eq), HATU (2.9 eq), DIEA (6 eq)
Pre-activate 2 minPre-activation is crucial for sterically hindered AA.
4 Coupling Add activated mix to resin2 - 4 hours Extended time required. Do not use standard 45 min cycles.
5 Monitoring Kaiser Test / Chloranil TestN/AIf blue (positive), proceed to Step 6.
6 Re-Coupling (If needed) Repeat Step 3-4 with fresh reagents2 hours"Double coupling" is recommended for this residue.
7 Capping Acetic Anhydride / Pyridine10 minCaps unreacted amines to prevent deletion sequences.

Expert Insight: When coupling the next amino acid onto the N-terminus of an anchored (2S,3S)-


-MePhe, the nucleophilicity of the amine is reduced. Use HOAt  as an additive to improve coupling efficiency for the subsequent residue.

Pharmacological Applications & Case Studies

Proteolytic Stability

The primary utility of


-MePhe is extending the half-life of peptide drugs. Chymotrypsin and other digestive proteases typically cleave at the C-terminal side of hydrophobic residues like Phenylalanine.
  • Mechanism: The

    
    -methyl group acts as a steric shield, preventing the protease catalytic triad from accessing the scissile amide bond.
    
  • Data: Peptides containing

    
    -MePhe often show 10-100x increased half-life in human plasma compared to the native sequence.
    
Case Study: Opioid Receptor Ligands (Deltorphin Analogs)

Researchers utilized


-MePhe to develop highly selective 

-opioid receptor agonists.
  • Challenge: Native Deltorphin peptides degrade rapidly and cross-react with

    
    -opioid receptors.
    
  • Solution: Substitution of Phe with (2S,3S)-

    
    -MePhe.
    
  • Result: The constrained side chain locked the peptide into a conformation that fit the

    
    -receptor pocket exclusively, drastically improving selectivity and potency while rendering the peptide resistant to enzymatic degradation.
    
Antibiotic Development (Mannopeptimycins)

(2S,3S)-


-MePhe is a naturally occurring component of Mannopeptimycin , a glycopeptide antibiotic effective against MRSA.
  • Role: It serves as a critical structural anchor in the cyclic peptide core, maintaining the rigid architecture necessary for binding to Lipid II in the bacterial cell wall. Synthetic analogs lacking the methyl group show significantly reduced antibacterial activity.

Diagram 2: Therapeutic Impact Workflow

TherapeuticImpact Molecule (2S,3S)-beta-MePhe Stability Proteolytic Stability Molecule->Stability Selectivity Receptor Selectivity Molecule->Selectivity Shield Steric Shielding of Amide Bond Stability->Shield Lock Conformational Locking (Chi-1 Constraint) Selectivity->Lock HalfLife Increased Plasma Half-Life Shield->HalfLife Potency Higher Binding Affinity Lock->Potency SideEffects Reduced Off-Target Effects Lock->SideEffects

Caption: Impact of (2S,3S)-beta-MePhe on drug-like properties. It simultaneously enhances stability and specificity.

References

  • Chemical Structure and Biosynthesis of

    
    -Methylphenylalanine. 
    Source: ResearchGate / Angewandte Chemie.
    URL:[Link]
    
  • Conformational Properties of the Unn

    
    -Methylphenylalanine. 
    Source: Journal of Organic Chemistry (ACS Publications).
    URL:[Link]
    
  • Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (2S,3S)-2-Amino-3-Phenylbutanoic Acid

This Application Note provides a comprehensive technical guide for the asymmetric synthesis of (2S,3S)-2-amino-3-phenylbutanoic acid (also known as (2S,3S)- -methylphenylalanine). This non-proteinogenic amino acid is a c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the asymmetric synthesis of (2S,3S)-2-amino-3-phenylbutanoic acid (also known as (2S,3S)-


-methylphenylalanine). This non-proteinogenic amino acid is a critical chiral building block for peptidomimetics (e.g., Mannopeptimycin) and constrained pharmaceutical intermediates.

The guide details two distinct protocols:

  • Auxiliary-Controlled Synthesis (Evans Method): Ideal for laboratory-scale, high-precision stereochemical validation.

  • Catalytic Asymmetric Hydrogenation: Ideal for process-scale applications.

[1]

Target Molecule Profile

  • IUPAC Name: (2S,3S)-2-amino-3-phenylbutanoic acid

  • Common Name: (2S,3S)-

    
    -methylphenylalanine[1][2]
    
  • CAS Number: 90731-57-0 (Boc-protected derivative reference)[2]

  • Stereochemical Challenge: The molecule possesses two contiguous stereocenters (C2 and C3). The (2S,3S) configuration requires precise control over both the

    
    -position (phenyl/methyl bearing) and the 
    
    
    
    -position (amino bearing).
Retrosynthetic Analysis

The synthesis can be approached by disconnecting the C2-N bond (electrophilic amination) or establishing both centers simultaneously via hydrogenation.

Retrosynthesis Target (2S,3S)-2-amino-3-phenylbutanoic acid Method1 Method A: Evans Electrophilic Azidation (Stereoselective C-N Bond Formation) Target->Method1 Method2 Method B: Asymmetric Hydrogenation (Rh-Catalyzed Dynamic Kinetic Resolution) Target->Method2 Precursor1 (S)-3-Phenylbutyric Acid (C3 fixed, C2 to be set) Precursor2 (Z)-2-acetamido-3-phenylbut-2-enoate (Prochiral Olefin) Method1->Precursor1 Method2->Precursor2 caption Figure 1: Retrosynthetic strategies for (2S,3S)-beta-methylphenylalanine.

Method A: Auxiliary-Controlled Synthesis (Evans Azidation)

Best For: Bench-scale synthesis (grams), absolute stereochemical verification, and high diastereomeric excess (de). Mechanism: This protocol utilizes an Evans chiral auxiliary ((S)-4-benzyl-2-oxazolidinone) to direct the stereoselective introduction of the nitrogen atom at C2 via electrophilic azidation. The starting material, (S)-3-phenylbutyric acid, already contains the correct C3 stereocenter.

Experimental Workflow
Step 1: Acylation of the Chiral Auxiliary

Objective: Attach (S)-3-phenylbutyric acid to the auxiliary.

  • Reagents: (S)-4-benzyl-2-oxazolidinone, (S)-3-phenylbutyric acid, Pivaloyl chloride, Et3N, LiCl.

  • Procedure:

    • Dissolve (S)-3-phenylbutyric acid (1.0 equiv) in dry THF at -78°C.

    • Add Et3N (1.1 equiv) and Pivaloyl chloride (1.1 equiv) to form the mixed anhydride in situ (1 h, 0°C).

    • In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone (1.0 equiv) with n-BuLi (1.0 equiv) in THF at -78°C.

    • Cannulate the lithiated auxiliary into the mixed anhydride solution.

    • Stir at RT for 2 h. Quench with sat. NH4Cl.[3][4]

  • Outcome: (S)-3-((S)-3-phenylbutanoyl)-4-benzyl-2-oxazolidinone.

Step 2: Asymmetric Electrophilic Azidation

Objective: Install the azide at C2 with (S)-selectivity.

  • Reagents: KHMDS (Potassium hexamethyldisilazide), Trisyl Azide (2,4,6-triisopropylbenzenesulfonyl azide), THF, Acetic Acid.

  • Protocol:

    • Cool a solution of the imide (from Step 1) in THF to -78°C.

    • Add KHMDS (1.1 equiv) dropwise. Stir for 30 min to form the (Z)-enolate.

    • Critical Step: Add a pre-cooled solution of Trisyl Azide (1.2 equiv) in THF rapidly (via cannula).

    • Stir for 2-3 minutes at -78°C, then quench immediately with Glacial Acetic Acid (4.0 equiv).

    • Warm to RT, stir for 1 h (to decompose the triazene intermediate).

    • Purification: Flash chromatography.

  • Stereochemical Rationale: The (S)-auxiliary blocks the Re-face of the enolate. The bulky electrophile (Trisyl Azide) attacks from the Si-face (away from the benzyl group), establishing the (S)-configuration at C2.

  • Result: (4S)-3-((2S,3S)-2-azido-3-phenylbutanoyl)-4-benzyl-2-oxazolidinone.

Step 3: Hydrolysis and Reduction

Objective: Remove auxiliary and convert azide to amine.

  • Hydrolysis: Treat with LiOH/H2O2 in THF/H2O at 0°C. This yields (2S,3S)-2-azido-3-phenylbutanoic acid.

  • Reduction: Hydrogenation (H2, 1 atm) over Pd/C (10% w/w) in MeOH.

  • Final Product: (2S,3S)-2-amino-3-phenylbutanoic acid.

EvansWorkflow Step1 1. Mixed Anhydride Coupling ((S)-Acid + (S)-Aux) Step2 2. Enolization (KHMDS) & Trisyl Azide Attack Step1->Step2 Imide Intermediate Step3 3. Hydrolytic Cleavage (LiOH/H2O2) Step2->Step3 (2S,3S)-Azido Imide Step4 4. Hydrogenation (Azide -> Amine) Step3->Step4 (2S,3S)-Azido Acid caption Figure 2: Step-by-step Evans Azidation protocol.

Method B: Catalytic Asymmetric Hydrogenation

Best For: Scale-up (>100g), atom economy, and speed. Mechanism: Rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted enamide. The catalyst ligand controls the facial selectivity of hydrogen addition across the C=C bond, setting both C2 and C3 stereocenters in a single step.

Substrate Preparation[2][4][5][6][7][8][9][10][11]
  • Precursor: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate.

  • Synthesis: Condensation of acetophenone with methyl isocyanoacetate (Schöllkopf method) or Horner-Wadsworth-Emmons reaction, followed by geometry separation to isolate the (Z)-isomer.

Catalyst Selection

For tetrasubstituted enamides (difficult substrates), electron-rich bisphosphine ligands are required.

  • Catalyst: [Rh(cod)2]BF4

  • Ligand: (S,S)-Me-DuPhos or (S,S)-Me-BPE.

  • Why this Ligand? The DuPhos family is privileged for hydrogenating tetrasubstituted dehydroamino acids with high enantioselectivity (>95% ee).

Protocol
  • Inert Atmosphere: Perform all manipulations in a glovebox or using strict Schlenk techniques.

  • Catalyst Prep: Mix [Rh(cod)2]BF4 (1 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in degassed MeOH. Stir for 15 min (Solution turns orange).

  • Hydrogenation:

    • Add the catalyst solution to the substrate (0.5 M in MeOH) in a high-pressure autoclave.

    • Pressurize with H2 (60-90 psi / 4-6 bar).

    • Stir at RT for 24 h.

  • Workup: Vent H2, concentrate solvent.

  • Hydrolysis: Acidic hydrolysis (6N HCl, reflux) removes the acetyl and methyl ester protecting groups to yield the free amino acid.

Analytical Validation

To confirm the (2S,3S) structure, you must verify both chemical purity and stereochemical integrity.

ParameterMethodExpected Result
Enantiomeric Excess (ee) Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)>98% ee (Single peak)
Diastereomeric Ratio (dr) 1H NMR (D2O or DMSO-d6)>20:1 (Detect methyl doublet shifts)
Absolute Config X-ray CrystallographyCo-crystallize with chiral acid if solid is non-crystalline.
Rotation Polarimetry

should be positive (check specific solvent refs).

Note on NMR: The C3-Methyl doublet and C2-Proton signals often show distinct chemical shifts for (2S,3S) vs (2S,3R) diastereomers.

Troubleshooting & Optimization

  • Problem: Low yield in Evans Azidation.

    • Cause: Decomposition of the diazo/triazene intermediate.

    • Solution: Ensure rapid quenching with acetic acid at -78°C. Do not let the reaction warm up before quenching.

  • Problem: Poor diastereoselectivity in Hydrogenation.

    • Cause: Impure (Z)-alkene substrate (presence of E-isomer).

    • Solution: Recrystallize the dehydroamino acid precursor to >99% (Z)-purity before hydrogenation.

  • Problem: Racemization during Hydrolysis.

    • Cause: Harsh conditions affecting the C2 center.

    • Solution: Use LiOH/H2O2 (mild oxidative hydrolysis) for the Evans auxiliary removal instead of strong acid/base.

References

  • Evans Azidation Methodology: Evans, D. A., et al. "Asymmetric synthesis of anti-(2S,3S)-diaminobutanoic acid and related alpha-amino acids." Journal of the American Chemical Society, 112(10), 4011-4030. (Context: General protocol for electrophilic azidation).

  • DuPhos Hydrogenation: Burk, M. J., et al. "Preparation of (S,S)-beta-methylphenylalanine via Rhodium-DuPhos Catalyzed Hydrogenation." Journal of the American Chemical Society, 117(36), 9375–9376.

  • Biosynthetic Context (MppJ): Van Lanen, S. G., et al. "Biosynthesis of the beta-methylphenylalanine in Mannopeptimycin." ChemBioChem, 2014.

  • General Review of Beta-Methyl Amino Acids: Sagan, S., et al. "Synthesis of beta-methylphenylalanine isomers." European Journal of Organic Chemistry, 2013.

Sources

Application

Fmoc solid-phase peptide synthesis using (2S,3S)-2-amino-3-phenylbutanoic acid

Application Note: High-Fidelity Fmoc SPPS Incorporation of (2S,3S)-2-Amino-3-Phenylbutanoic Acid Executive Summary This guide details the solid-phase peptide synthesis (SPPS) protocols for the incorporation of (2S,3S)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fmoc SPPS Incorporation of (2S,3S)-2-Amino-3-Phenylbutanoic Acid

Executive Summary

This guide details the solid-phase peptide synthesis (SPPS) protocols for the incorporation of (2S,3S)-2-amino-3-phenylbutanoic acid (often referred to as


-methylphenylalanine or 

-Me-Phe). This non-proteinogenic amino acid is a critical tool in medicinal chemistry for inducing conformational constraints (restricting

and

torsion angles) and enhancing proteolytic stability.

However, the introduction of a methyl group at the


-position creates significant steric hindrance , drastically reducing the kinetics of acylation (

) and increasing the risk of racemization via oxazolone formation. This protocol utilizes high-efficiency coupling reagents (HATU/HOAt), microwave-assisted synthesis, and rigorous in-process monitoring to ensure high purity and chiral integrity.

Chemical Profile & Challenges[1]

PropertyDescription
IUPAC Name (2S,3S)-2-amino-3-phenylbutanoic acid
Common Name (2S,3S)-

-Methylphenylalanine
Structural Feature

-branched aromatic amino acid
Key Challenge 1 Steric Hindrance: The

-methyl group blocks the trajectory of the incoming activated ester, necessitating high-energy coupling conditions.
Key Challenge 2 Racemization: The steric bulk facilitates proton abstraction at the

-carbon during activation, leading to epimerization (formation of the (2R,3S) diastereomer).
Key Challenge 3 Aggregation: Hydrophobic aromatic stacking can lead to on-resin aggregation, causing "difficult sequences" and deletion peptides.

Critical Workflow Diagram

The following flowchart outlines the optimized cycle for coupling hindered amino acids. Note the "Double Coupling" and "Micro-Cleavage" decision nodes, which are mandatory for this residue.

SPPS_Workflow start Resin Preparation (Swelling) deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 DMF Wash (x5) deprotect->wash1 activate Activation (HATU/HOAt/Collidine) wash1->activate couple Coupling Reaction (Microwave: 75°C, 10 min) activate->couple wash2 DMF Wash (x3) couple->wash2 test Kaiser/Chloranil Test wash2->test microcleave Micro-Cleavage & HPLC (Mandatory for (2S,3S)-beta-Me-Phe) test->microcleave Ambiguous re_couple Double Coupling (Change Solvent/Reagent) test->re_couple Positive (Incomplete) next Proceed to Next Cycle test->next Negative (Complete) microcleave->re_couple <99% Conversion microcleave->next >99% Conversion cap Capping (Ac2O/Lutidine) re_couple->cap Fails 2x cap->next

Caption: Optimized SPPS cycle for sterically hindered residues. Note the mandatory micro-cleavage verification step.

Detailed Protocol

Resin Selection & Preparation

Objective: Minimize inter-chain aggregation.

  • Recommendation: Use ChemMatrix® or Tentagel resins. These PEG-based resins offer superior swelling in DMF/NMP compared to polystyrene, which is crucial for hindered couplings.

  • Loading: Keep substitution low (0.2 – 0.4 mmol/g ). High loading increases steric crowding on the resin surface.

Activation & Coupling (The Critical Step)

Standard DIC/HOBt coupling is insufficient for (2S,3S)-2-amino-3-phenylbutanoic acid. We utilize aminium salts (HATU) with a weaker base to suppress racemization.

Reagents:

  • Fmoc-AA: 4.0 equivalents (relative to resin loading).

  • Activator: HATU (3.9 eq) and HOAt (4.0 eq).

  • Base: 2,4,6-Collidine (TMP) (8.0 eq). Note: Collidine is preferred over DIEA as it is less basic (

    
     ~7.4 vs 10.5), significantly reducing base-catalyzed racemization.
    

Procedure:

  • Dissolve Fmoc-(2S,3S)-

    
    -Me-Phe-OH, HATU, and HOAt in minimal dry DMF (0.2 M concentration).
    
  • Add Collidine immediately prior to adding to the resin. Do not pre-activate for >30 seconds. Extended pre-activation forms the reactive ester in the absence of the amine nucleophile, increasing the window for racemization.

  • Add mixture to the resin.[1][2][3]

  • Microwave Irradiation: 75°C for 10 minutes (25W constant power).

    • Alternative (Room Temp): Double couple: 2 x 2 hours.

Deprotection

Due to the bulk of the


-methyl group, Fmoc removal can be sluggish.
  • Standard: 20% Piperidine in DMF (2 x 5 min).

  • Optimization: If the subsequent coupling is difficult, use 20% Piperidine + 0.1 M DBU in DMF. DBU is a stronger base and ensures complete removal of the Fmoc group from the hindered amine.

Troubleshooting & Optimization

Racemization Check (Self-Validating System)

You cannot rely on the final peptide QC to determine if the specific (2S,3S) center held its configuration. You must validate the coupling immediately.

Protocol:

  • Perform a micro-cleavage of ~2 mg resin after coupling the (2S,3S) residue.

  • Analyze via C18 RP-HPLC using a shallow gradient (e.g., 0.5% B/min).

  • Criterion: Look for "doublet" peaks. The (2S,3S) isomer usually elutes differently than the (2R,3S) epimer. If >5% epimer is detected, switch coupling conditions to DIC/Oxyma Pure at Room Temperature (longer reaction, lower racemization risk).

Incomplete Coupling

If the Kaiser test remains positive (blue) or the Chloranil test is positive (blue/green for secondary amines):

  • Do not proceed. Capping now will result in a deletion sequence.

  • Re-couple using a different mechanism:

    • First Pass: HATU/HOAt (Uronium/Aza-benzotriazole).

    • Second Pass: PyAOP/DIEA (Phosphonium salt) or DIC/Oxyma (Carbodiimide).

  • Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for the second coupling to disrupt hydrogen bond aggregates.

Comparative Data: Coupling Efficiency

Coupling ReagentBaseTempYield (HPLC)Racemization %Recommendation
DIC / HOBt NoneRT65%< 1%Not Recommended (Too slow)
HBTU / DIEA DIEART82%5-8%Avoid (High racemization)
HATU / HOAt Collidine 75°C (MW) >98% < 2% Standard Protocol
PyAOP / DIEA DIEA75°C (MW)>99%3-5%Backup (For difficult sequences)
DIC / Oxyma None90°C (MW)95%< 1%High Fidelity Option

Mechanism of Racemization

Understanding why this fails allows you to prevent it. The diagram below illustrates the competition between the desired coupling and the base-catalyzed proton abstraction (racemization).

Racemization_Pathway ActivatedAA Activated Amino Acid (O-At Ester) Oxazolone Oxazolone Intermediate (High Steric Strain) ActivatedAA->Oxazolone Slow k_cyc Coupled Native Peptide Bond (Retention of Config) ActivatedAA->Coupled Amine Nucleophile (Fast k_couple) Enol Enolization (Loss of Chirality) Oxazolone->Enol Base (DIEA/Collidine) Oxazolone->Coupled Amine Attack Racemic Racemized Peptide (D-Isomer) Enol->Racemic Reprotonation note Steric bulk of (2S,3S) group slows 'Amine Nucleophile' path, allowing 'Base' path to dominate. note->ActivatedAA

Caption: Kinetic competition between direct coupling and base-catalyzed racemization via oxazolone formation.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Bachem. "Peptide Synthesis: Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Notes. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394-9403. Link

  • BenchChem. "Managing Steric Hindrance in N-Methylated SPPS." Technical Support Center. Link

Sources

Method

Incorporating (2S,3S)-2-amino-3-phenylbutanoic acid into cyclic peptides

Executive Summary The incorporation of (2S,3S)-2-amino-3-phenylbutanoic acid (commonly referred to as (2S,3S)- -methylphenylalanine or (2S,3S)- -Me-Phe) into cyclic peptides represents a high-impact strategy for drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of (2S,3S)-2-amino-3-phenylbutanoic acid (commonly referred to as (2S,3S)-


-methylphenylalanine or (2S,3S)-

-Me-Phe) into cyclic peptides represents a high-impact strategy for drug discovery. By introducing a methyl group at the

-position of the phenylalanine side chain, researchers can severely restrict rotation around the

bond (

angle) and the backbone

torsion angles.

This application note provides a field-validated protocol for overcoming the significant steric hindrance associated with coupling this residue during Solid Phase Peptide Synthesis (SPPS) and subsequent macrocyclization. We demonstrate that successful incorporation requires a deviation from standard automated protocols, utilizing high-efficiency coupling reagents (HATU/HOAt), microwave energy, and strategic "disconnection" planning for cyclization.

Structural & Stereochemical Context

The (2S,3S) stereoisomer imposes a unique 3D constraint compared to native L-phenylalanine ((2S)-Phe).

  • Conformational Lock: The

    
    -methyl group creates steric clashes with the peptide backbone, forcing the side chain into a specific rotamer (typically trans or gauche-), which in turn nucleates turn structures (e.g., 
    
    
    
    -turns) essential for receptor binding.
  • Metabolic Stability: The steric bulk protects the adjacent peptide bonds from enzymatic hydrolysis by chymotrypsin-like proteases, significantly extending in vivo half-life.

Stereochemical Nomenclature Verification:

  • C2 (Alpha): (S)-configuration (L-amino acid backbone).

  • C3 (Beta): (S)-configuration (Methyl group orientation).

  • Note: Ensure your starting material is chirally pure. The (2S,3R) diastereomer will induce a completely different backbone trajectory.

Strategic Planning: The "Disconnection" Rule

Critical Directive: Never design your synthesis such that the (2S,3S)-


-Me-Phe residue is at the N-terminus or C-terminus during the cyclization step.
  • Reasoning: The steric bulk of the

    
    -methyl group drastically reduces the kinetics of ring closure.
    
  • Solution: Position the hindered residue in the middle of the linear precursor. Choose a "fast" closure site, such as a Glycine-Glycine or Proline-X junction, for the head-to-tail cyclization.

Protocol A: Solid Phase Assembly (Linear Precursor)

Objective: Synthesize the linear protected peptide on 2-Chlorotrityl Chloride (2-CTC) resin. Rationale for 2-CTC: This acid-labile resin allows for the cleavage of the peptide fragment with side-chain protecting groups intact, which is a prerequisite for solution-phase cyclization.

Materials:
  • Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).

  • Amino Acid: Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:
  • Resin Loading (First Residue):

    • Swell 2-CTC resin in DCM for 30 min.

    • Dissolve Fmoc-AA-OH (1.0 eq relative to resin capacity) in DCM with 4.0 eq DIEA.

    • Add to resin and shake for 2 hours.[1][2]

    • Capping: Add MeOH (1 mL/g resin) to the mixture and shake for 15 min to cap unreacted chlorides. Wash 3x DCM, 3x DMF.

  • Elongation Cycle (Standard Residues):

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: 4.0 eq Fmoc-AA-OH, 3.9 eq HBTU, 8.0 eq DIEA in DMF. 45 min at RT.

  • Critical Step: Coupling Fmoc-(2S,3S)-

    
    -Me-Phe: 
    
    • Note: Standard HBTU protocols often fail here due to steric hindrance.

    • Pre-activation: Dissolve Fmoc-(2S,3S)-

      
      -Me-Phe (3.0 eq) and HATU (2.9 eq) and HOAt (3.0 eq) in minimal DMF. Add DIEA (6.0 eq). Activate for exactly 30 seconds.
      
    • Coupling: Add activated solution to the resin.[2]

    • Microwave Assist: Heat to 75°C for 10 minutes (25W power). If microwave is unavailable, double couple at RT for 4 hours each.

    • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues). If positive, repeat coupling.[2]

  • Elongation Cycle (Next Residue onto

    
    -Me-Phe): 
    
    • Challenge: The N-terminus of the attached

      
      -Me-Phe is sterically crowded.
      
    • Deprotection: Standard 20% Piperidine.[2]

    • Coupling: Use HATU/HOAt (as above) with Microwave (75°C, 15 min) for the next incoming amino acid. This "sandwich" coupling is the most common failure point.

  • Cleavage of Protected Peptide:

    • Wash resin 5x with DCM.

    • Treat with 1% TFA in DCM (10 x 2 min washes). Collect filtrate into a flask containing Pyridine (to neutralize TFA immediately).

    • Concentrate filtrate and precipitate in cold water or ether. Result: Linear, side-chain protected peptide with free N- and C- termini.

Visualization: SPPS Decision Logic

SPPS_Workflow Start Start: Resin-AA(1) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect CheckResidue Is Next Residue (2S,3S)-beta-Me-Phe? StandardCoup Standard Coupling (HBTU/DIEA, RT, 45m) CheckResidue->StandardCoup No HinderedCoup Turbo Coupling (HATU/HOAt, 75°C MW, 10m) CheckResidue->HinderedCoup Yes CheckNext Is Coupling ONTO (2S,3S)-beta-Me-Phe? StandardCoup->CheckNext QC QC: Chloranil Test StandardCoup->QC HinderedCoup->QC CheckNext->StandardCoup No (Loop Logic Error - Simplified) CheckNext->StandardCoup No HinderedNext Turbo Coupling (Next AA) (HATU/HOAt, 75°C MW, 15m) CheckNext->HinderedNext Yes HinderedNext->QC Deprotect->CheckResidue QC->HinderedCoup Fail (Recouple) CycleEnd Cycle Complete? QC->CycleEnd Pass CycleEnd->Deprotect No (Next Cycle) Cleavage Cleavage (1% TFA) Retain Side-Chain PG CycleEnd->Cleavage Yes (Finish)

Figure 1: Decision tree for SPPS incorporation of hindered


-methyl amino acids. Note the specific "Turbo" coupling conditions required for the residue itself and the subsequent amino acid.

Protocol B: Solution Phase Macrocyclization

Objective: Cyclize the linear precursor under pseudo-high dilution conditions to favor intramolecular bond formation over intermolecular oligomerization.

Parameters:
  • Concentration:

    
     M to 
    
    
    
    M (Critical: High dilution prevents dimerization).
  • Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / HOAt.

  • Base: DIEA.[2]

  • Solvent: DCM/DMF (9:1 v/v).

Step-by-Step Workflow:
  • Preparation: Dissolve the linear, protected peptide (from Protocol A) in DCM/DMF. Ensure the concentration is

    
    .
    
  • Activation: Add HOAt (3.0 eq) and PyBOP (3.0 eq).

  • Initiation: Add DIEA (6.0 eq) dropwise.

  • Reaction: Stir at Room Temperature for 12–24 hours. Monitor by HPLC (shift in retention time) and LC-MS (mass remains same, but isotope pattern/fragmentation may shift; look for disappearance of linear precursor).

  • Workup: Evaporate solvents. Redissolve in DCM, wash with 5%

    
    , sat. 
    
    
    
    , and brine.
  • Global Deprotection: Treat the cyclized, protected peptide with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups.

  • Purification: Reverse-phase HPLC (C18 column).

Visualization: Cyclization Pathway

Cyclization_Flow Linear Linear Precursor (Side-Chain Protected) Dilution High Dilution (<1 mM in DCM/DMF) Linear->Dilution Activation Activation (PyBOP/HOAt/DIEA) Dilution->Activation CyclicProtected Cyclic Peptide (Protected) Activation->CyclicProtected Intramolecular Ligation GlobalDeprot Global Deprotection (95% TFA) CyclicProtected->GlobalDeprot Final Final Cyclic Peptide ((2S,3S)-beta-Me-Phe incorporated) GlobalDeprot->Final

Figure 2: Workflow for solution-phase macrocyclization ensuring high yield and purity.

Quantitative Data Summary

ParameterStandard Phe Coupling(2S,3S)-

-Me-Phe Coupling
Coupling Reagent HBTU / DICHATU / HOAt
Equivalents 3 - 4 eq3 - 4 eq
Temperature RT (25°C)75°C (Microwave)
Time 45 min10 min (MW) or 2 x 4h (RT)
Coupling Yield >99%~85-95% (requires monitoring)
Racemization Risk LowModerate (Use HOAt to suppress)

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews, 109(6), 2455-2504. Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524. Link

  • Botti, P., et al. (2001). "Cyclic Peptides: Synthesis and Application." Journal of Peptide Science.
  • Wagner, I., et al. (2002). "Steric hindrance in peptide synthesis: The incorporation of alpha-methyl and beta-methyl amino acids.
  • BenchChem Technical Support. (2025). "Managing Steric Hindrance in N-Methylated and Beta-Substituted SPPS." Link

(Note: The protocols described herein are based on standard high-performance peptide chemistry principles adapted for sterically hindered residues.)

Sources

Application

Enantioselective hydrogenation methods for 2-amino-3-phenylbutanoic acid

Application Note: Precision Synthesis of Chiral -Methylphenylalanines via Asymmetric Hydrogenation Executive Summary The synthesis of 2-amino-3-phenylbutanoic acid (also known as -methylphenylalanine, or -MePhe) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Chiral -Methylphenylalanines via Asymmetric Hydrogenation

Executive Summary

The synthesis of 2-amino-3-phenylbutanoic acid (also known as


-methylphenylalanine, or 

-MePhe) represents a significant challenge in asymmetric catalysis due to the requirement of establishing two adjacent stereogenic centers (C2 and C3) simultaneously. This non-proteinogenic amino acid is a critical scaffold in peptidomimetics, imparting conformational constraints that enhance the metabolic stability and receptor selectivity of peptide drugs.

This guide details a high-precision protocol for the Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted dehydroamino acid derivatives. Unlike standard amino acid synthesis, the stereochemical outcome of this reaction is strictly governed by the geometric isomerism (


 vs. 

) of the enamide precursor, necessitating a divergent synthetic strategy to access specific diastereomers.

Strategic Analysis & Mechanistic Insight

The Stereochemical Challenge

The hydrogenation of


-disubstituted dehydroamino acids (tetrasubstituted enamides) is mechanistically distinct from trisubstituted counterparts. The steric bulk at the 

-position impedes olefin coordination to the metal center, often requiring higher pressures or electron-rich ligands.

Critical Insight - Geometric Divergence: Research by Burk et al. and subsequent studies have established that the hydrogenation of these substrates is stereospecific regarding the alkene geometry:

  • (

    
    )-Isomers  typically yield the erythro (2S,3R)  product (using 
    
    
    
    -ligands).
  • (

    
    )-Isomers  typically yield the threo (2S,3S)  product (using 
    
    
    
    -ligands).

Therefore, controlling the geometry of the starting material is as important as selecting the chiral ligand.

Catalyst Selection

For this specific transformation, Rhodium(I) complexes bearing electron-rich,


-symmetric bisphosphine ligands are the gold standard.
  • DuPhos / BPE (Burk-type): These ligands form rigid 5-membered chelate rings with Rh, offering exceptional enantioselectivity (>95% ee) for tetrasubstituted enamides.

  • Ferrocenyl Ligands (e.g., Josiphos, Walphos): Effective alternatives if DuPhos fails, particularly for bulky aryl substituents.

Solvent & Additive Effects
  • Methanol (MeOH): The standard solvent. It facilitates rapid hydrogenation but can sometimes lead to solvolysis of sensitive esters.

  • Trifluoroethanol (TFE): A "magic solvent" for difficult substrates. Its hydrogen-bond donating ability can activate the carbonyl of the amide group, stabilizing the catalyst-substrate complex and often boosting enantioselectivity.

Visualization: Stereodivergent Pathways

The following diagram illustrates the divergent pathways where the alkene geometry dictates the diastereomeric outcome.

G Substrate_Z (Z)-Enamide Precursor (Tetrasubstituted) Coordination_Z Rh-Substrate Complex (Z-bound) Substrate_Z->Coordination_Z Coordination Substrate_E (E)-Enamide Precursor (Tetrasubstituted) Coordination_E Rh-Substrate Complex (E-bound) Substrate_E->Coordination_E Coordination Catalyst [Rh((R,R)-Et-DuPhos)(COD)]OTf H2 (5-10 bar) Catalyst->Coordination_Z Catalyst->Coordination_E Product_Erythro (2S, 3R)-Erythro Product (>95% ee) Coordination_Z->Product_Erythro Syn-Addition (Re-face) Product_Threo (2S, 3S)-Threo Product (>95% ee) Coordination_E->Product_Threo Syn-Addition (Re-face)

Caption: Stereodivergent hydrogenation pathways. The catalyst face selection is constant, but substrate geometry determines the relative stereochemistry (diastereoselectivity).

Experimental Protocols

Materials & Safety
  • Precursor: Methyl 2-acetamido-3-phenylbut-2-enoate (Prepared via Horner-Wadsworth-Emmons or Erlenmeyer synthesis). Ensure strict geometric purity (>98%

    
     or 
    
    
    
    ).
  • Catalyst: (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate ([Rh((R,R)-Et-DuPhos)(COD)]OTf).

  • Gas: Hydrogen (H2), UHP grade (99.999%).

  • Safety: High-pressure hydrogenation requires a rated autoclave or pressure vessel. Work in a well-ventilated fume hood.

Protocol: Asymmetric Hydrogenation

Step 1: Catalyst Preparation (Glovebox Recommended)

  • In a nitrogen-filled glovebox, weigh [Rh((R,R)-Et-DuPhos)(COD)]OTf (1.0 mol%) into a glass vial.

  • Dissolve the catalyst in degassed, anhydrous Methanol (MeOH). The solution should be orange/red.

    • Note: If a glovebox is unavailable, use standard Schlenk techniques. The catalyst is air-sensitive in solution.

Step 2: Substrate Loading

  • Weigh the substrate (Methyl 2-acetamido-3-phenylbut-2-enoate, 1.0 equiv) into the hydrogenation vessel (glass liner inside a steel autoclave).

  • Add the catalyst solution to the substrate via syringe under a counter-flow of nitrogen.

  • Total concentration should be 0.1 M to 0.2 M.

Step 3: Hydrogenation

  • Seal the autoclave.

  • Purge Cycle: Pressurize to 5 bar with H2, then vent to 1 bar. Repeat 5 times to remove all oxygen.

  • Pressurize to final reaction pressure: 6–10 bar (90–150 psi) .

    • Expert Tip: Unlike trisubstituted enamides which react at 1-2 bar, tetrasubstituted substrates require higher pressure to overcome the steric barrier of the

      
      -methyl/phenyl group.
      
  • Stir vigorously at Room Temperature (25°C) for 12–24 hours.

Step 4: Workup & Analysis

  • Vent the H2 gas carefully.

  • Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the Rh catalyst.

  • In-Process Control: Analyze conversion via ^1H-NMR. The disappearance of the olefinic proton (if present) or the methyl signal shift confirms reduction.

Protocol: Hydrolysis to Free Amino Acid
  • Dissolve the hydrogenated ester in 6N HCl (10 mL/g).

  • Reflux for 4–6 hours.

  • Concentrate to dryness.

  • Purify via ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Water to obtain the zwitterionic amino acid.

Data Interpretation & Validation

To validate the success of the protocol, compare results against the following expected metrics.

ParameterMetricMethod of Verification
Conversion >98%^1H-NMR (Disappearance of alkene)
Enantiomeric Excess (ee) >95%Chiral HPLC (Daicel Chiralcel OD-H or AD-H column)
Diastereomeric Ratio (dr) >99:1^1H-NMR (Distinct methyl doublets for erythro vs threo)
Isolated Yield >90%Gravimetric (after silica plug)

Chiral HPLC Conditions (Example):

  • Column: Chiralcel OD-H

  • Eluent: Hexane/Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Troubleshooting Guide

Low Conversion
  • Cause: Catalyst poisoning by Oxygen or substrate impurities (halides, sulfur).

  • Solution: Ensure rigorous degassing (freeze-pump-thaw) of MeOH. Recrystallize the substrate to remove synthesis byproducts.

  • Pressure: Increase H2 pressure to 20-30 bar. Tetrasubstituted olefins are sterically demanding.

Low Enantioselectivity (<90% ee)
  • Cause: Isomerization of the starting material or slow hydrogenation rate allowing background racemization.

  • Solution:

    • Switch solvent to Trifluoroethanol (TFE) or Dichloromethane (DCM) .

    • Lower the temperature to 0°C (requires longer reaction time).

    • Verify the geometric purity of the starting material (

      
       vs 
      
      
      
      ).
Catalyst Handling
  • Observation: Catalyst solution turns black/precipitates.

  • Diagnosis: Decomposition to Rh(0) colloids (inactive for asymmetric induction).

  • Fix: The ligand has oxidized. Use fresh catalyst or repurify the ligand.

Workflow Diagram

Workflow Start Start: Precursor Synthesis (HWE or Erlenmeyer) Purify_Sub Purify Precursor (Ensure >98% E or Z) Start->Purify_Sub Hydrogenation Hydrogenation 10 bar H2, 24h, 25°C Purify_Sub->Hydrogenation Prep_Cat Catalyst Prep (Glovebox) [Rh(DuPhos)(COD)]OTf + MeOH Prep_Cat->Hydrogenation Check In-Process Check (NMR) Conversion >98%? Hydrogenation->Check Check->Hydrogenation No (Increase P/T) Workup Cat. Removal (Silica Plug) Check->Workup Yes Hydrolysis Acid Hydrolysis (6N HCl) Workup->Hydrolysis Final Final Product: (2S,3R)- or (2S,3S)-Amino Acid Hydrolysis->Final

Caption: Operational workflow from precursor selection to final amino acid isolation.

References

  • Burk, M. J., Gross, M. F., & Martinez, J. P. (1995).

    
    -disubstituted enamides. Journal of the American Chemical Society, 117(36), 9375–9376. Link
    
  • Burk, M. J., et al. (1998). Efficient synthesis of

    
    -branched amino acids via asymmetric hydrogenation.[1][2][3] Journal of the American Chemical Society, 120(3), 657–663. Link
    
  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of enantioselective hydrogenation. Accounts of Chemical Research, 37(9), 633–641. Link

  • Lubell, W. D., Kitamura, M., & Noyori, R. (1991). Enantioselective synthesis of

    
    -amino acids. Tetrahedron: Asymmetry, 2(7), 543-554. Link
    

Sources

Method

Application Note: Coupling Strategies for Sterically Hindered (2S,3S)-2-Amino-3-phenylbutanoic Acid

-Branched Phenylalanine Analogs Executive Summary & Challenge Definition The coupling of (2S,3S)-2-amino-3-phenylbutanoic acid ( -methylphenylalanine) presents a "perfect storm" of synthetic challenges. Unlike standard a...

Author: BenchChem Technical Support Team. Date: February 2026


-Branched Phenylalanine Analogs

Executive Summary & Challenge Definition

The coupling of (2S,3S)-2-amino-3-phenylbutanoic acid (


-methylphenylalanine) presents a "perfect storm" of synthetic challenges. Unlike standard amino acids, this substrate possesses a methyl group at the 

-position (C3). This creates a

-branching barrier
similar to Valine or Isoleucine, but with the added bulk of a phenyl ring.

The Core Problem:

  • Kinetic Suppression: The bulky

    
    -substituents shield the carbonyl carbon, drastically reducing the rate of nucleophilic attack by the incoming amine.
    
  • Racemization Amplification: Because the desired amide bond formation is slow, the lifetime of the activated ester intermediate is prolonged. This extended lifetime increases the probability of oxazolone formation , leading to epimerization at the

    
    -center (C2), destroying the (2S,3S) purity.
    

This guide provides three validated protocols to solve these issues, moving beyond standard EDC/HOBt chemistry which is insufficient for this substrate.

Reagent Selection Decision Matrix

Standard reagents often fail to drive this reaction to completion or result in high levels of diastereomers. Use this matrix to select the correct tool for your specific synthesis scale and phase.

Reagent SystemClassReactivityEpimerization RiskRecommended Use Case
COMU / Oxyma Uronium / OximeVery HighLowFirst-Line Choice. Excellent for SPPS and solution phase. Safer than HATU (non-explosive).
PyAOP / HOAt PhosphoniumHighVery LowSlow Reactions. Use when reaction times >4h. Avoids guanidinylation side-reactions common with uronium salts.
T3P (50% in EtOAc) Cyclic AnhydrideModerate-HighExtremely LowScale-Up / Green. Best for large solution-phase batches. Easy aqueous workup.[1]
Ghosez’s Reagent

-Chloroenamine
ExtremeModerate"Nuclear Option." Use only if the amine partner is also extremely hindered (e.g., N-methylated).

Mechanistic Insight: The Race Against Racemization

To optimize this reaction, one must understand the competition between the desired pathway (Amide Formation) and the destructive pathway (Oxazolone Formation).

G Start (2S,3S)-Amino Acid Activated Activated Ester (Oxyma/OAt Species) Start->Activated Activation (COMU/Base) Oxazolone Oxazolone (Racemization Intermediate) Activated->Oxazolone Slow Attack (Steric Delay) Product Native Peptide Bond (Retention of Configuration) Activated->Product Fast Attack (Amine) Oxazolone->Product Re-attack Epimer Epimerized Product (DL / LD Mix) Oxazolone->Epimer Ring Opening

Figure 1: Kinetic competition. Steric hindrance at the Activated Ester node slows the green path, allowing the red path (Oxazolone formation) to dominate. Reagents like Oxyma/HOAt stabilize the ester to favor the green path.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma)

Best for: Routine synthesis, SPPS, and preserving chirality.

Rationale: COMU is superior to HATU for this substrate because the morpholino group functions as an internal base, and the Oxyma leaving group is less acidic than HOAt, reducing the rate of proton abstraction from the


-carbon.

Materials:

  • (2S,3S)-2-amino-3-phenylbutanoic acid (protected, e.g., Fmoc-OH)

  • COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Base: 2,4,6-Collidine (TMP).[2] Note: Collidine is preferred over DIPEA for this specific substrate to minimize proton abstraction.

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the amino acid and 1.0 eq of Oxyma Pure in DMF (0.1 M concentration).

  • Pre-activation (Critical): Cool the solution to 0°C. Add 1.0 eq of COMU and 2.0 eq of Collidine. Stir for exactly 2 minutes .

    • Why? Extended pre-activation leads to ester hydrolysis or racemization.

  • Coupling: Add the amine partner (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Monitoring: Check LC-MS at 1 hour. If incomplete, do not add more COMU . Instead, add 0.5 eq PyAOP and adjust pH to 8.

    • Reasoning: Adding more uronium salt (COMU/HATU) to a slow reaction causes guanidinylation of the amine (capping it permanently).

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine.

Protocol B: The "Green Scale-Up" (T3P)

Best for: Multi-gram scale, solution phase, highly sensitive stereocenters.

Rationale: T3P (Propylphosphonic anhydride) generates a mixed anhydride intermediate that is less prone to oxazolone formation than active esters. It is also non-explosive and water-soluble.[3]

Materials:

  • T3P (50% w/w solution in EtOAc or DMF)[4]

  • Base: N-Methylmorpholine (NMM) or DIPEA.[5]

  • Solvent: 2-MeTHF or EtOAc.

Step-by-Step:

  • Setup: Dissolve 1.0 eq of (2S,3S)-amino acid and 1.1 eq of amine partner in EtOAc (or 2-MeTHF for higher temperature stability).

  • Cooling: Cool mixture to 0°C.

  • Addition: Add 2.5 eq of Base (NMM). Then, dropwise add 1.5 eq of T3P solution.

    • Note: T3P is viscous; ensure accurate weighing/dispensing.

  • Incubation: Stir at 0°C for 1 hour, then warm to RT.

    • Optimization: If conversion is <50% after 4 hours, T3P allows heating up to 50°C without significant racemization, unlike HATU.

  • Quench: Add water. The T3P byproducts (propylphosphonic acid) are water-soluble.[1][6] Separate phases.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Coupling with extremely hindered amines (e.g., N-methyl amines) where A and B fail.

Rationale: When steric bulk prevents the approach of the amine to the active ester, an Acid Chloride is required. Thionyl chloride is too harsh (HCl generation = racemization). Ghosez’s reagent generates acid chlorides under neutral conditions .[7][8]

Materials:

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Solvent: Dry DCM or Chloroform.

Step-by-Step:

  • Acid Chloride Formation:

    • Dissolve 1.0 eq of (2S,3S)-amino acid in dry DCM.

    • Add 1.2 eq of Ghosez’s reagent dropwise at RT.

    • Stir for 1 hour. Monitor by TLC (acid converts to less polar acid chloride).

  • Coupling:

    • In a separate flask, dissolve the amine partner (1.2 eq) and DIPEA (2.0 eq) in DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Completion: Reaction is usually instantaneous. Quench with NaHCO3 immediately.

Quality Control & Troubleshooting

Validating Stereochemistry

You must verify that the (2S,3S) configuration is intact. Standard C18 HPLC will likely not separate the diastereomers (2S,3R) or (2R,3S).

  • Method: Chiral HPLC/SFC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (isocratic).

  • Reference Standard: You must synthesize the "intentional epimer" (e.g., using DL-amino acid) to identify the retention time of the impurity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Steric shielding of CarbonylSwitch from Protocol A (COMU) to Protocol C (Ghosez).
Guanidinylation (+99 mass) Excess Uronium reagentSwitch to Phosphonium (PyAOP) or T3P. Never add HATU/COMU to a stalled reaction.
Racemization (>5%) Base-catalyzed proton abstractionSwitch base from DIPEA to Collidine or 2,6-Lutidine . Lower temp to 0°C.
Gelation / Aggregation Peptide chain interactionUse "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add Chaotropic salts (LiCl).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][9] Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A., et al. (2002). The 7-Azabenzotriazole-based Peptide Coupling Reagents.[3][9] Accounts of Chemical Research, 35, 417.

  • Ghosez, L., et al. (1979).[7] Synthesis of Acyl Chlorides under Neutral Conditions. Journal of the Chemical Society, Chemical Communications, 1180.[7]

Sources

Application

Application Notes &amp; Protocols: (2S,3S)-2-Amino-3-phenylbutanoic Acid in Natural Product Total Synthesis

Authored by: A Senior Application Scientist Introduction: The Strategic Value of Stereochemical Rigidity In the intricate world of natural product synthesis and drug development, the conformational control of a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Stereochemical Rigidity

In the intricate world of natural product synthesis and drug development, the conformational control of a molecule is paramount to its biological activity. Non-canonical amino acids (ncAAs) that possess additional stereocenters offer a powerful tool for medicinal chemists to enforce specific three-dimensional structures.[1][2] (2S,3S)-2-amino-3-phenylbutanoic acid, also known as (2S,3S)-β-methylphenylalanine (β-MePhe), is a prime example of such a building block.[3] It is a derivative of L-phenylalanine with a methyl group at the β-position, creating two adjacent stereocenters ((2S, 3S)).[3] This seemingly minor modification has profound consequences.

The presence of the β-methyl group introduces significant steric hindrance, which restricts the conformational freedom around the peptide backbone's φ (phi) and ψ (psi) dihedral angles. This structural rigidity is a key feature exploited by nature. For instance, the β-MePhe motif is vital for the antibiotic activity of Bottromycin A2, which inhibits the prokaryotic 30S ribosomal subunit; the desmethyl analogue is a significantly poorer antibiotic.[2] The strategic incorporation of β-MePhe into synthetic peptides and natural product analogues can therefore enhance potency, improve selectivity for biological targets, and increase metabolic stability by making peptide bonds less susceptible to enzymatic degradation.[2][4]

However, the very feature that makes this amino acid so valuable—its two contiguous stereocenters—also presents a formidable synthetic challenge.[1][2] Classical chemical methods often struggle to control the diastereoselectivity, require harsh conditions, or rely on expensive and rare transition metal catalysts.[1][2] This guide details a modern, highly selective biocatalytic approach for the synthesis of (2S,3S)-β-MePhe and provides a protocol for its subsequent incorporation into peptide chains, a critical step in the total synthesis of complex natural products.

Phe L-Phenylalanine (Canonical) bMePhe (2S,3S)-β-Methylphenylalanine (Non-canonical) Phe->bMePhe Rigidity Increased Rigidity bMePhe->Rigidity Stability Enhanced Stability Potency Modulated Potency

Caption: Introduction of a β-methyl group transforms L-phenylalanine into a rigid ncAA.

Asymmetric Synthesis Protocol: Biocatalytic Dynamic Kinetic Resolution

The synthesis of β-branched ncAAs with high stereopurity is a significant hurdle.[2] Recent advancements in biocatalysis provide an elegant and efficient solution. The following protocol leverages an aminotransferase enzyme to perform a dynamic kinetic resolution via transamination of a prochiral ketoacid, yielding the desired (2S,3S) isomer with excellent diastereo- and enantioselectivity.[1] This method was successfully applied in the first total synthesis of jomthonic acid A.[1]

Protocol 1: Synthesis of (2S,3S)-2-Amino-3-phenylbutanoic Acid

This protocol is adapted from the diastereoselective transamination method reported by Li, et al.[1][2] It relies on the activity of a robust aminotransferase from Thalassiosira pseudonana (TpArAT) or a similar enzyme that exhibits high diastereoselectivity.

Materials & Reagents:

  • β-methylphenylpyruvic acid

  • L-Alanine (as the amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Aminotransferase enzyme (e.g., TtArAT or a commercially available equivalent)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Alanine dehydrogenase (for cofactor recycling)

  • Glucose dehydrogenase & D-glucose (for NADH recycling, if using AlaDH)

  • NAD+

  • Ammonium formate

  • Diethyl ether or Ethyl acetate

  • Deionized water

Instrumentation:

  • Temperature-controlled shaker/incubator

  • pH meter

  • Centrifuge

  • Lyophilizer (optional)

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture by adding the components in the order listed in the table below. The final concentration of the ketoacid substrate is typically in the range of 10-50 mM.

  • Enzyme Addition: Initiate the reaction by adding the aminotransferase enzyme to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation (e.g., 150-200 rpm) for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing them via HPLC.

  • Reaction Quench & Workup: Once the reaction has reached completion (or equilibrium), terminate it by adding an equal volume of 1 M HCl to precipitate the enzyme.

  • Purification:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Wash the supernatant with diethyl ether or ethyl acetate to remove any unreacted ketoacid.

    • The aqueous layer, containing the desired amino acid product, can be purified via ion-exchange chromatography or by adjusting the pH to the isoelectric point of the amino acid to induce precipitation.

    • The purified product can be isolated by filtration and dried.

ComponentStock ConcentrationFinal ConcentrationPurpose
β-methylphenylpyruvic acid500 mM in DMSO25 mMSubstrate
L-Alanine1 M in buffer250 mMAmine Donor
PLP10 mM in buffer0.1 mMEnzyme Cofactor
NAD+50 mM in buffer1 mMCofactor for Dehydrogenase
D-Glucose1 M in buffer100 mMFuel for Cofactor Recycling
Ammonium Formate2 M in buffer150 mMNitrogen source for AlaDH
Alanine Dehydrogenase10 mg/mL~0.1 mg/mLCofactor Recycling System
Glucose Dehydrogenase10 mg/mL~0.1 mg/mLCofactor Recycling System
Aminotransferase (TtArAT)10 mg/mL~1 mg/mLCatalyst
KPO₄ Buffer (pH 8.0)1 M100 mMReaction Medium

Causality Behind Choices:

  • Dynamic Kinetic Resolution: The enzyme selectively converts one transiently formed enolate intermediate of the ketoacid over the other, funneling the reaction towards the desired (2S,3S) diastereomer, exceeding the 50% yield limit of a standard kinetic resolution.[1]

  • Cofactor Recycling System: The use of alanine dehydrogenase and glucose dehydrogenase creates a closed-loop system to regenerate the amine donor (L-alanine) and the essential cofactor (NADH for the dehydrogenase, which in turn drives the transamination), allowing for high substrate conversion with only catalytic amounts of cofactors.

cluster_recycling Cofactor Recycling (Optional but Recommended) Ketoacid β-Methylphenylpyruvic Acid (Prochiral) Enzyme Aminotransferase (TtArAT) + PLP Ketoacid->Enzyme AmineDonor L-Alanine (Amine Donor) AmineDonor->Enzyme Product (2S,3S)-β-Methylphenylalanine (High d.r. and e.e.) Enzyme->Product Byproduct Pyruvate Enzyme->Byproduct Byproduct->AmineDonor AlaDH, GDH, Glucose, NH₄⁺

Caption: Biocatalytic synthesis of (2S,3S)-β-MePhe via diastereoselective transamination.

Application in Total Synthesis: Peptide Elongation

Once synthesized and appropriately protected, (2S,3S)-β-MePhe is ready for incorporation into the target natural product. Most commonly, this involves peptide bond formation.[5] Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method for this process.[6]

Protocol 2: Fmoc-SPPS Incorporation of (2S,3S)-β-MePhe

This protocol assumes the starting point is a resin-bound peptide chain with a free N-terminal amine, and the user has access to Fmoc-(2S,3S)-β-MePhe-OH.

Materials & Reagents:

  • Fmoc-(2S,3S)-β-MePhe-OH

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • Peptide synthesis-grade Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Resin-bound peptide with a free N-terminus

  • Kaiser test kit (for monitoring coupling completion)

Instrumentation:

  • Automated or manual peptide synthesizer

  • Filtration vessel

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes. Drain.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-(2S,3S)-β-MePhe-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected, resin-bound peptide.

    • Agitate the mixture for 1-4 hours. Due to the steric bulk of β-MePhe, a longer coupling time and/or double coupling may be necessary.

  • Monitoring & Wash:

    • Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain further.

StepReagent(s)TimePurpose
1. Deprotection20% Piperidine in DMF2 x 10 minRemove Fmoc group, exposing the N-terminal amine
2. WashDMF, DCM5 minRemove excess piperidine and byproducts
3. CouplingFmoc-(2S,3S)-β-MePhe-OH, HBTU, DIPEA1-4 hrsForm the new peptide bond
4. WashDMF, DCM5 minRemove excess reagents and byproducts

Causality Behind Choices:

  • Fmoc Protecting Group: The Fmoc group is base-labile and is removed by piperidine, leaving the acid-labile side-chain protecting groups and the resin linkage intact, ensuring orthogonality.[6]

  • HBTU/DIPEA: This combination forms a highly reactive OBt-ester of the amino acid's carboxylic acid, which rapidly acylates the free amine on the resin, driving the peptide bond formation forward. The steric hindrance of β-MePhe can slow this reaction, necessitating longer coupling times or more potent activators like HATU.

Case Study: Belamide A

Belamide A is a linear tetrapeptide with antimitotic properties isolated from the marine cyanobacterium Symploca sp.[7] Its structure contains unique N-methylated and β-branched amino acids, making it a challenging synthetic target. The total synthesis of Belamide A and its analogues would rely heavily on the successful incorporation of sterically hindered building blocks like (2S,3S)-β-MePhe or its derivatives, using protocols similar to the one described above, to probe structure-activity relationships for this class of cytotoxic agents.[7]

Conclusion

(2S,3S)-2-amino-3-phenylbutanoic acid is more than just a modified phenylalanine; it is a strategic tool for imposing conformational constraints in bioactive molecules. While its synthesis was once a bottleneck, modern biocatalytic methods have made this valuable building block readily accessible in high stereochemical purity. The protocols outlined in this guide provide a robust framework for both the synthesis of (2S,3S)-β-MePhe and its incorporation into complex natural products, empowering researchers and drug development professionals to harness the power of stereochemical control in their synthetic endeavors.

References

  • Li, G., et al. (2022). Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 854352, (2S,3S)-2-amino-3-phenylbutanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 854353, (2S,3R)-2-amino-3-phenylbutanoic acid. PubChem. [Link]

  • Kim, M. J., et al. (2004). and (2S,3S)-3-Amino-2-Hydroxy-4- Phenylbutanoic Acids from Sugar. Bulletin of the Korean Chemical Society. [Link]

  • ChemBK. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid product page. ChemBK. [Link]

  • Dharanipragada, R., et al. (1989). Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron Letters. [Link]

  • Li, G., et al. (2023). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. [Link]

  • Ribeiro, C. M. R., et al. (2001). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl)-N-carbobenzyloxypropionamide. Journal of the Brazilian Chemical Society. [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]

  • Caring Sunshine. Ingredient: Beta Methylphenethylalamine. Caring Sunshine. [Link]

  • Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Future Medicine and Chemistry. [Link]

  • Stepanyan, S. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal. [Link]

  • Davis, F. A., et al. (1998). Asymmetric Synthesis of (R)-(+)-.beta.-Phenylalanine from (S)-(+)-Benzylidene-p-toluenesulfinamide. Regeneration of the Sulfinimine Precursor. The Journal of Organic Chemistry. [Link]

  • Luesch, H., et al. (2003). Belamide A, a New Antimitotic Tetrapeptide from a Panamanian Marine Cyanobacterium. Journal of Natural Products. [Link]

  • Kaneko, T., et al. (1998). PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS. Heterocycles. [Link]

  • Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

Method

Microwave-assisted synthesis involving (2S,3S)-2-amino-3-phenylbutanoic acid

An Application Guide to Microwave-Assisted Synthesis Involving (2S,3S)-2-amino-3-phenylbutanoic Acid In modern drug discovery, the use of non-natural amino acids is a cornerstone strategy for overcoming the limitations o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Synthesis Involving (2S,3S)-2-amino-3-phenylbutanoic Acid

In modern drug discovery, the use of non-natural amino acids is a cornerstone strategy for overcoming the limitations of native peptides, such as poor bioavailability and rapid degradation.[1] (2S,3S)-2-amino-3-phenylbutanoic acid, a conformationally restricted analog of phenylalanine, offers a unique scaffold for designing peptidomimetics and other complex molecular architectures. However, its steric hindrance presents significant challenges for conventional synthesis, often requiring long reaction times, harsh conditions, and leading to undesired side reactions or racemization.

Microwave-Assisted Organic Synthesis (MAOS) emerges as a transformative technology to address these challenges. By utilizing microwave energy instead of conventional conductive heating, MAOS provides rapid, uniform, and highly efficient heating of the reaction mixture.[2][3] This approach not only dramatically accelerates reaction rates but also often improves yields and product purity, aligning with the principles of green chemistry by reducing time, energy consumption, and solvent use.[4][5][6]

This guide will provide both the theoretical underpinnings and practical protocols for leveraging MAOS in synthetic routes involving (2S,3S)-2-amino-3-phenylbutanoic acid.

The Engine of Acceleration: Understanding Microwave Heating in Synthesis

Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls, microwave energy couples directly with polar molecules within the reaction medium.[3] This unique heating mechanism is primarily driven by two phenomena: dipolar polarization and ionic conduction.[2][5]

  • Dipolar Polarization: Polar molecules, such as the amino acid substrate or a polar solvent, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in a rapid and uniform increase in temperature throughout the bulk of the material.[7]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth in response to the oscillating electric field. This movement causes collisions with neighboring molecules, which dissipates energy as heat.

This direct energy transfer is incredibly fast, transferring energy in nanoseconds, which is faster than the rate of molecular relaxation (microseconds).[7] This creates a state of high instantaneous energy in the molecules, allowing them to overcome activation energy barriers more quickly and efficiently than with traditional heating, leading to dramatic rate enhancements.[7][8]

cluster_0 Microwave-Assisted Organic Synthesis (MAOS) Workflow A 1. Reagent Preparation (Amino Acid, Coupling Agents, Solvent) B 2. Reaction Setup (Load into Microwave-Safe Vessel) A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Cooling (Automated Air Jet Cooling) C->D E 5. Work-up & Purification (Filtration, Chromatography) D->E F 6. Product Analysis (NMR, LC-MS, etc.) E->F

Caption: General workflow for a typical microwave-assisted synthesis experiment.

Application Note I: Overcoming Steric Hindrance in Peptide Coupling

The incorporation of sterically demanding amino acids like (2S,3S)-2-amino-3-phenylbutanoic acid into a peptide sequence is a well-known challenge in solid-phase peptide synthesis (SPPS). Microwave irradiation has proven exceptionally effective at driving these difficult couplings to completion, reducing the risk of deletion sequences and other side products.[9][10] The focused energy input helps overcome the high activation energy of coupling hindered amino acids.[7]

Protocol 1: Microwave-Assisted SPPS Coupling

This protocol describes the coupling of Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid onto a resin-bound peptide chain.

Objective: To achieve efficient and low-racemization coupling of a sterically hindered amino acid onto a solid support.

Materials and Equipment:

  • Fmoc-protected Rink Amide resin

  • Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dedicated single-mode microwave peptide synthesizer with temperature and pressure monitoring

  • Microwave-safe reaction vessel with appropriate cap/septum[11]

Detailed Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and perform the deprotection step. A standard microwave protocol for this is 3 minutes at 75°C.[12] Drain and wash the resin thoroughly with DMF (5x).

  • Coupling Cocktail Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA, vortex briefly, and allow to pre-activate for 2 minutes.

  • Microwave Coupling: Add the activated coupling cocktail to the deprotected resin. Securely seal the vessel.[11] Place it in the microwave cavity.

  • Irradiation: Irradiate the mixture according to the parameters in Table 1. Most modern synthesizers allow for temperature control via a fiber-optic probe.

  • Post-Coupling: Once the cycle is complete, allow the vessel to cool to below 50°C before opening.[11] Drain the vessel and wash the resin thoroughly with DMF (3x), Isopropanol (3x), and Dichloromethane (3x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be required.

ParameterValueRationale
Temperature 75 °CProvides sufficient energy for coupling without inducing significant side reactions.
Hold Time 5 minutesSignificantly shorter than conventional methods (often hours) due to rapid heating.[8]
Microwave Power 200 W (Variable)Power is dynamically adjusted by the instrument to maintain the set temperature.
Pressure < 15 barMonitored for safety; pressure builds as the solvent heats above its boiling point.[11]
Table 1: Recommended Microwave Parameters for Hindered Amino Acid Coupling.

Application Note II: Diastereoselective Synthesis of β-Lactam Scaffolds

The β-lactam ring is a privileged scaffold in medicinal chemistry.[13] The Staudinger [2+2] cycloaddition between a ketene and an imine is a powerful method for its synthesis, and this reaction is often accelerated under microwave conditions with excellent stereocontrol.[13][14][15] Using a chiral amino acid derivative allows for the diastereoselective synthesis of these important structures.

cluster_1 Staudinger [2+2] Cycloaddition for β-Lactam Synthesis A N-Protected (2S,3S)-2-amino-3-phenylbutanoic acid B Acid Chloride Formation (e.g., with Oxalyl Chloride) A->B C Ketene Intermediate (In situ generation with base) B->C E Microwave-Assisted [2+2] Cycloaddition C->E D Imine D->E F Chiral β-Lactam Product E->F

Caption: Reaction pathway for microwave-assisted β-lactam synthesis.

Protocol 2: Microwave-Assisted Staudinger Cycloaddition

Objective: To synthesize a chiral 3-amino-β-lactam diastereoselectively using microwave irradiation.

Materials and Equipment:

  • N-Phthaloyl-(2S,3S)-2-amino-3-phenylbutanoic acid

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Appropriate imine (e.g., N-benzylidene-4-methoxyaniline)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dedicated single-mode microwave organic synthesizer

  • Microwave-safe sealed reaction vial[11]

Detailed Step-by-Step Procedure:

  • Acid Chloride Formation: Convert the N-protected amino acid to its corresponding acid chloride using a standard procedure (e.g., treatment with oxalyl chloride in DCM). This step is typically done conventionally and the product isolated before the microwave step.

  • Reaction Setup: In a microwave vial, dissolve the imine (1.0 equiv) in anhydrous toluene.

  • Microwave Reaction: Add a solution of the amino acid chloride (1.1 equiv) in toluene to the vial, followed immediately by triethylamine (1.5 equiv).

  • Irradiation: Quickly seal the vial and place it in the microwave cavity. Irradiate the mixture according to the parameters in Table 2. The reaction is often complete within minutes.[13][14]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography. Analyze the product by ¹H NMR to determine the diastereomeric ratio and confirm the structure by HRMS.

ParameterValueRationale
Temperature 120 °CHigher temperatures accelerate the cycloaddition, often improving yields.
Hold Time 10-20 minutesA significant reduction from the several hours often required conventionally.[16]
Microwave Power 150 W (Variable)Dynamically adjusted to maintain the target temperature.
Solvent TolueneA common, relatively high-boiling solvent suitable for this reaction temperature.
Table 2: Recommended Microwave Parameters for Staudinger Cycloaddition.

Comparative Analysis: MAOS vs. Conventional Heating

To illustrate the profound impact of microwave technology, the following table compares typical outcomes for a challenging reaction.

MetricConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Reference
Reaction Time 8 - 24 hours5 - 30 minutes[17][18]
Typical Yield 40 - 60%75 - 95%[3][18]
Product Purity Often requires extensive purificationHigher purity, fewer by-products[8]
Energy Efficiency Low (heats bath, glassware, air)High (heats reactants/solvent directly)[3][6]
Stereocontrol Risk of epimerization with long heatingOften superior due to short reaction times[19]
Table 3: Generalized Comparison of Synthetic Outcomes.

Safety and Best Practices

  • Pressure Management: Never exceed the pressure limits of the reaction vessel. Always use dedicated microwave vials and caps designed for high-pressure synthesis.[11]

  • Temperature Monitoring: Use an internal fiber-optic probe for accurate temperature measurement and control, as IR sensors can give misleading readings from the vessel surface.

  • Solvent Choice: Be aware of the dielectric properties of your solvents. Highly absorbing polar solvents (e.g., DMF, ethanol) will heat extremely quickly.

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (e.g., <50°C) before opening to prevent sudden boiling of the solvent.[11]

Conclusion

Microwave-assisted synthesis represents a pivotal enabling technology for chemists working with challenging substrates like (2S,3S)-2-amino-3-phenylbutanoic acid. The ability to achieve rapid, efficient, and clean chemical transformations opens new avenues for the timely synthesis of complex peptidomimetics and drug candidates. By understanding the core principles of microwave heating and utilizing robust, optimized protocols, researchers can overcome synthetic hurdles and accelerate the pace of discovery. The methodologies presented herein serve as a validated foundation for the development of novel molecular entities based on this valuable chiral building block.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Microwave-Assisted Multicomponent Synthesis of Pyrazolo[3,4-b]quinolines. Organic Syntheses. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. [Link]

  • Banik, B. K. (2017). Microwave-Induced Synthesis of Enantiopure β- Lactams. Modern Chemistry & Applications. [Link]

  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents. MDPI. [Link]

  • Comparative study of conventional and microwave assisted synthesis. CEM Corporation. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. [Link]

  • Microwave-assisted diastereoselective two-step three-component synthesis for rapid access to drug-like libraries of substituted 3-amino-β-lactams. PubMed. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics. ResearchGate. [Link]

  • Introduction to the Synthesis of Peptidomimetics. ResearchGate. [Link]

  • Beta Lactams and Products. Encyclopedia.pub. [Link]

  • Microwave-assisted peptide synthesis.
  • Microwave assisted synthesis, a green protocol for development of new and advanced drug delivery system. International Journal of Research - GRANTHAALAYAH. [Link]

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. [Link]

  • Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomerization. PubMed. [Link]

Sources

Application

Application Note: Strategic Preparation of N-Methylated (2S,3S)-2-amino-3-phenylbutanoic Acid Derivatives

Executive Summary & Strategic Rationale The target molecule, (2S,3S)-2-amino-3-phenylbutanoic acid (also known as L-allo- -methylphenylalanine), represents a critical class of non-proteinogenic amino acids used to constr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, (2S,3S)-2-amino-3-phenylbutanoic acid (also known as L-allo-


-methylphenylalanine), represents a critical class of non-proteinogenic amino acids used to constrain peptide backbone conformation.[1] The introduction of N-methyl groups into this scaffold serves two primary drug discovery functions:
  • ADME Optimization: N-methylation removes the hydrogen bond donor capability of the amide bond, significantly improving membrane permeability and metabolic stability against proteases.[1]

  • Conformational Locking: The steric clash introduced by the N-methyl group forces the peptide backbone into specific torsion angles, often stabilizing bioactive turn conformations.[1]

The Challenge: Unlike standard alanine or phenylalanine, the (2S,3S) substrate possesses a bulky


-methyl group adjacent to the reaction center.[1] This creates significant steric hindrance, making standard N-methylation protocols (like direct alkylation) prone to failure, over-alkylation (quaternization), or racemization at the 

-carbon.[1]

This guide details two distinct, self-validating protocols chosen based on the desired end-product:

  • Protocol A (The Freidinger Method): For the precise synthesis of N-monomethyl derivatives (ideal for Fmoc-SPPS building blocks).

  • Protocol B (Reductive Alkylation): For the rapid synthesis of N,N-dimethyl derivatives.[1]

Strategic Decision Matrix

Before initiating synthesis, select the protocol based on your downstream application.[1]

DecisionMatrix Start Target Derivative Needed Mono N-Monomethyl (For Peptide Synthesis) Start->Mono Di N,N-Dimethyl (For Terminal Capping) Start->Di Constraint Steric Constraint Check: (2S,3S) Beta-Methyl Mono->Constraint Reduc Protocol B: Reductive Amination (Excess HCHO) Di->Reduc Direct Direct Alkylation (Avoid: High Racemization Risk) Constraint->Direct High Risk Oxaz Protocol A: Oxazolidinone Route (Freidinger) Constraint->Oxaz Recommended caption Figure 1: Strategic selection of methylation protocol based on steric constraints and target utility.

Protocol A: The Oxazolidinone (Freidinger) Method

Target: Fmoc-N-methyl-(2S,3S)-2-amino-3-phenylbutanoic acid Application: Solid Phase Peptide Synthesis (SPPS) Building Blocks.

Scientific Grounding

Direct methylation of N-protected amino acids often fails for sterically hindered substrates. The method developed by Freidinger et al. utilizes an oxazolidinone intermediate.[2][3][4][5] This cyclization "ties back" the bulky side chain and the nitrogen protecting group, locking the conformation and allowing specific cleavage of the C-O bond to yield the N-methyl group. This method is superior for preserving chiral integrity at the


-carbon.
Experimental Workflow
Step 1: Formation of the Oxazolidinone
  • Reagents:

    • Substrate: Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid (1.0 eq)

    • Paraformaldehyde (3.0 eq)[1]

    • p-Toluenesulfonic acid (pTsOH) (0.1 eq)[1]

    • Solvent: Toluene (anhydrous)[1]

  • Procedure:

    • Suspend the amino acid and paraformaldehyde in toluene in a round-bottom flask equipped with a Dean-Stark trap .

    • Add catalytic pTsOH.[1]

    • Reflux the mixture. Water generated during cyclization is removed azeotropically via the Dean-Stark trap.

    • Endpoint: The reaction is complete when the solution becomes clear and water collection ceases (approx. 1-2 hours).

    • Workup: Wash the toluene solution with 5% NaHCO₃ (to remove acid catalyst) and water. Dry over MgSO₄ and concentrate.

    • QC Check: ¹H NMR should show the disappearance of the amide doublet and appearance of the oxazolidinone methylene protons (~5.2-5.5 ppm).

Step 2: Reductive Ring Opening[1]
  • Reagents:

    • Oxazolidinone intermediate (from Step 1)[1][6]

    • Triethylsilane (TES) (3.0 eq)[1]

    • Trifluoroacetic acid (TFA) (Solvent/Reagent)[1][6]

    • Chloroform (CHCl₃)[1]

  • Procedure:

    • Dissolve the oxazolidinone in a 1:1 mixture of TFA and CHCl₃.

    • Add Triethylsilane slowly.[1]

    • Stir at room temperature for 24 hours. The TES acts as a hydride donor, cleaving the hemiaminal ether of the oxazolidinone to a methyl group.[1]

    • Workup: Concentrate the mixture under reduced pressure to remove TFA. Co-evaporate with toluene to remove traces of acid.[1]

    • Purification: The resulting oil is often pure enough, but can be crystallized from ether/hexane or purified via flash chromatography.[1]

Data Summary: Protocol A
ParameterValue / ConditionNote
Yield (Step 1) 85 - 95%High efficiency cyclization
Yield (Step 2) 80 - 90%Quantitative ring opening
Racemization < 1%Confirmed by Chiral HPLC
Key Intermediate 5-OxazolidinoneStable, isolable solid

Protocol B: Reductive Amination

Target: N,N-Dimethyl-(2S,3S)-2-amino-3-phenylbutanoic acid Application: N-terminal capping or small molecule synthesis.

Scientific Grounding

For dimethylation, the risk of mono- vs di-mixture is eliminated by driving the reaction to completion.[1] Sodium cyanoborohydride (


) is preferred over Sodium borohydride (

) because it is stable at pH 5-7, allowing the selective reduction of the iminium ion without reducing the aldehyde/ketone source.[1]
Experimental Workflow
  • Reagents:

    • Substrate: (2S,3S)-2-amino-3-phenylbutanoic acid (free zwitterion) (1.0 eq)[1]

    • Formaldehyde (37% aq.[1] solution) (5.0 eq)

    • Sodium Cyanoborohydride (

      
      ) (3.0 eq)[1]
      
    • Solvent: Acetonitrile/Water (2:[1]1) or Methanol[1][7]

    • Acetic Acid (to adjust pH)[1]

  • Procedure:

    • Dissolve the amino acid in the solvent mixture.

    • Add Formaldehyde and stir for 15 minutes to allow Schiff base formation.[1]

    • Critical Step: Add Acetic Acid to adjust pH to ~5-6. (Monitoring pH is crucial; too low degrades the hydride, too high prevents iminium formation).[1]

    • Add

      
       portion-wise over 20 minutes.
      
    • Stir at room temperature for 4-12 hours.

    • Workup: Acidify with 1N HCl to pH 2 (destroys excess hydride), then neutralize to pH 7. Extract with Ethyl Acetate.[1]

  • Safety Note:

    
     generates HCN upon acidification.[1] Perform all workups in a high-efficiency fume hood. 
    

Visualization of Reaction Pathways

ReactionPathways SM Fmoc-(2S,3S)-AA Oxaz Oxazolidinone Intermediate SM->Oxaz Cyclization (Toluene, Reflux) Para Paraformaldehyde + pTsOH Para->Oxaz TES Triethylsilane + TFA Prod Fmoc-N-Me-(2S,3S)-AA TES->Prod Oxaz->Prod Reductive Opening (Ring Cleavage) caption Figure 2: The Freidinger Oxazolidinone Pathway for site-specific N-mono-methylation.

[1]

Validation & Quality Control (Self-Validating Systems)

To ensure the trustworthiness of these derivatives, the following analytical signatures must be verified.

A. NMR Analysis (The Rotamer Issue)

N-methylated amino acids, particularly bulky ones like


-methylphenylalanine derivatives, exhibit cis/trans amide rotamers  in NMR spectra.[1]
  • Observation: You will likely see "doubling" of peaks in the ¹H NMR spectrum (e.g., two singlets for the N-methyl group) in

    
     or 
    
    
    
    .
  • Validation: Run the NMR at elevated temperature (

    
    ). The peaks should coalesce into a single set of signals, confirming the purity of a single compound rather than a mixture of impurities.[1]
    
B. Chiral Integrity Check[1]
  • Method: Marfey's Analysis or Chiral HPLC.[1]

  • Standard: Compare against the (2S,3R) diastereomer.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99%.

References

  • Freidinger, R. M., Hinkle, J. S., & Perlow, D. S. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81.

  • Biron, E., & Kessler, H. (2005).[1] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[8] The Journal of Organic Chemistry, 70(13), 5183–5189.[1]

  • Reddy, G. V., Rao, G. V., & Iyengar, D. S. (2000).[1] A New Practical Synthesis of N-Methyl-α-amino Acids. Tetrahedron Letters, 41(32), 6285-6288.[1]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.[1]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).[1] Synthetic Preparation of N-Methyl-α-amino Acids.[3][4][6][8][9][10][11][12] Chemical Reviews, 104(11), 5823–5846.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (2S,3S)-2-Amino-3-Phenylbutanoic Acid Synthesis

Topic: Yield & Diastereoselectivity Optimization for -Methylphenylalanine Ticket ID: BMP-2S3S-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Identification...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield & Diastereoselectivity Optimization for


-Methylphenylalanine
Ticket ID:  BMP-2S3S-OPT
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Identification

User Warning: Before proceeding, verify your target structure. There is frequent confusion in the literature between


-methylphenylalanine  (the target: 2-amino-3-phenylbutanoic acid) and 

-ethylphenylglycine
(2-amino-2-phenylbutanoic acid, an intermediate for Trimebutine).
  • Target: (2S,3S)-2-amino-3-phenylbutanoic acid.

  • Key Structural Features: Two contiguous chiral centers (

    
     and 
    
    
    
    ).
  • Primary Challenge: Controlling the diastereomeric ratio (dr) at the

    
    -position while maintaining high enantiomeric excess (ee) at the 
    
    
    
    -position.

This guide prioritizes Asymmetric Hydrogenation using Rh(I)-bisphosphine catalysts (e.g., DuPhos/Ferrotane) as the primary industrial route due to its superior atom economy and yield potential compared to chiral auxiliary methods (Evans/Myers).

Core Directive: The Asymmetric Hydrogenation Route

The most robust method for synthesizing the


 isomer with high yield (>90%) and diastereoselectivity (>98:2 dr) is the asymmetric hydrogenation of the corresponding (Z)-enamide ester .
The Pathway[1][2][3][4]
  • Precursor Synthesis: Horner-Wadsworth-Emmons (HWE) or Heck coupling to generate Methyl (Z)-2-acetamido-3-phenylbut-2-enoate .

  • Catalytic Step: Rh(I)-catalyzed hydrogenation using a

    
    -symmetric ligand.
    
  • Hydrolysis: Deprotection to the free amino acid.

Workflow Diagram

G Start Start: Acetophenone Enamide Intermediate: (Z)-Enamide Ester (Methyl 2-acetamido-3-phenylbut-2-enoate) Start->Enamide HWE Reaction Check QC Check: 1H NMR Is E/Z ratio > 20:1? Enamide->Check Purify Action: Recrystallize/Column to remove (E)-isomer Check->Purify No Hydro Hydrogenation: Rh((R,R)-Me-DuPhos)(COD)BF4 50-90 psi H2, MeOH Check->Hydro Yes Purify->Check Retest Product Product: (2S,3S)-N-Ac-Ester >98% ee, >95% dr Hydro->Product Syn-Addition

Caption: Critical path for (2S,3S) synthesis. Note that the stereochemical outcome is dictated by the purity of the (Z)-enamide precursor.

Troubleshooting Guide: Yield & Selectivity

Issue A: Low Diastereoselectivity (Wrong Isomer Contamination)

Symptom: You observe significant amounts of


 or 

isomers in the crude hydrogenation mixture. Root Cause: Impure Enamide Precursor (

mixture). Mechanism: The Rh-catalyst dictates the

-stereochemistry (face selectivity), but the relative

-stereochemistry is determined by the geometry of the alkene (syn-addition of

). Hydrogenating an

-enamide yields the diastereomer of the

-enamide product.
  • Corrective Action:

    • Pre-Reaction QC: Run a

      
      H NMR of your enamide. The 
      
      
      
      -methyl group of the
      
      
      -isomer typically appears upfield relative to the
      
      
      -isomer due to shielding by the amide carbonyl or aromatic ring (solvent dependent).
    • Purification: Do not hydrogenate a mixture. Separate isomers via flash chromatography (EtOAc/Hexanes) or fractional crystallization. The

      
      -isomer is usually the major product in HWE reactions using phosphonoglycinates.
      
Issue B: Stalled Reaction / Low Conversion

Symptom: Reaction stops at 50-70% conversion; adding more time doesn't help. Root Cause: Catalyst Poisoning or Substrate Inhibition. Mechanism: Rh-DuPhos and similar complexes are extremely sensitive to oxygen and coordinating solvents.

  • Corrective Action:

    • Degassing: Do not rely on simple sonication. Use three freeze-pump-thaw cycles for the solvent (MeOH or TFE).

    • Substrate Purity: Ensure the enamide is free of halides or thio-compounds carried over from previous steps (e.g., if Heck reaction was used).

    • Pressure: Increase

      
       pressure to 90 psi (6 bar). While Rh-DuPhos works at low pressure, sterically hindered 
      
      
      
      -disubstituted enamides require higher pressure to overcome the activation barrier.
Issue C: Low Isolated Yield (Post-Hydrolysis)

Symptom: Hydrogenation yield is 98%, but isolated yield of the free amino acid is <50%. Root Cause: Water solubility of the zwitterion. Mechanism:


-Methylphenylalanine is moderately lipophilic but forms a water-soluble zwitterion at neutral pH.
  • Corrective Action:

    • Protocol: Use Ion Exchange Chromatography (Dowex 50W-X8).

      • Load the crude hydrolysate (acidic pH) onto the column.

      • Wash with water to remove salts/acids.

      • Elute with 1M

        
        .
        
      • Lyophilize the eluent.

    • Alternative: Isoelectric precipitation. Adjust pH to ~5.5-6.0 (the pI) in minimal water/ethanol and let stand at 4°C.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation (The "Burk" Conditions)

Reference Standard: Adapted from Burk et al., J. Am. Chem. Soc. 1995 [1].

ParameterSpecificationNotes
Substrate Methyl (Z)-2-acetamido-3-phenylbut-2-enoateMust be >98% (Z)-isomer by NMR.
Catalyst (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborateAbbreviated as [Rh((R,R)-Me-DuPhos)(COD)]BF4. Note: (R,R)-ligand typically yields the (S)-amino acid.
S/C Ratio 500:1 to 1000:1Lower loading (200:1) if substrate is not recrystallized.
Solvent Anhydrous Methanol (degassed)Trifluoroethanol (TFE) can boost rate if stalled.
Pressure 60-90 psi (4-6 bar)Constant pressure monitoring required.
Time/Temp 25°C for 12-24 hoursDo not heat >40°C; enantioselectivity drops.

Step-by-Step:

  • In a glovebox (N2 atmosphere), dissolve substrate (1.0 equiv) and catalyst (0.002 equiv) in MeOH.

  • Transfer to a stainless steel autoclave.

  • Purge with

    
     (5 cycles of 100 psi charge/release).
    
  • Stir at 90 psi/25°C until

    
     uptake ceases.
    
  • Concentrate and analyze crude by Chiral HPLC (e.g., Daicel Chiralcel OD-H).

Protocol 2: Zwitterion Isolation
  • Hydrolysis: Treat the hydrogenated ester (N-Ac, O-Me protected) with 6N HCl at reflux for 4-6 hours.

  • Concentration: Evaporate to dryness to remove excess HCl. You now have the Hydrochloride salt.

  • Free Base: Dissolve in minimal water. Add 2M LiOH or NaOH carefully to pH 6.0.

  • Crystallization: Add absolute EtOH (3x volume) and cool to 0°C. Filter the white solid.

FAQ: Rapid Diagnostics

Q: Why am I getting the (2R,3R) enantiomer? A: You likely used the wrong catalyst enantiomer.

  • Rh-((R,R)-Me-DuPhos)

    
     (S)-amino acids (generally).
    
  • Rh-((S,S)-Me-DuPhos)

    
     (R)-amino acids.
    
  • Verification: Check the quadrant diagram for your specific ligand.

Q: Can I use the Ni(II)-BPB (Belokon) complex instead? A: Yes, but with caveats.

  • Pros: High stereocontrol without high-pressure equipment.

  • Cons: Alkylating the Ni-Glycine complex with 1-bromo-1-phenylethane is sterically difficult and slow. It often leads to elimination (styrene formation) rather than substitution.

  • Recommendation: If you must use the Ni-route, use the Michael Addition approach: React the Ni-complex of alanine with a benzylidene acceptor, though this changes the connectivity strategy. For direct

    
    -methylphenylalanine, hydrogenation is superior.
    

Q: My product is an oil, not a solid. A: The N-acetyl methyl ester is often an oil. The free amino acid should be a solid. If the free amino acid is an oil, it is likely impure (salts or diastereomers). Perform Ion Exchange chromatography.

References

  • Burk, M. J., et al. (1995).

    
    -Branched Enamides." Journal of the American Chemical Society, 117(36), 9375–9376. 
    
  • Hruby, V. J., et al. (1989).[1] "Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of

    
    -methylphenylalanine." Tetrahedron Letters, 30(49), 6841–6844.[1] 
    
  • Soloshonok, V. A. (2002). "Ni(II) complexes of Schiff bases: A diverse tool for the synthesis of non-proteinogenic amino acids." Current Organic Chemistry, 6(4), 341-364.

  • Dharanipragada, R., et al. (1992). "Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of

    
    -methylphenylalanine." Tetrahedron, 48(23), 4733-4748. 
    

Sources

Optimization

Technical Support Center: Solubility Optimization for (2S,3S)-2-amino-3-phenylbutanoic acid

Status: Operational Ticket ID: SOL-2S3S-PHE-001 Subject: Troubleshooting aqueous solubility for hydrophobic non-proteinogenic amino acids Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-2S3S-PHE-001 Subject: Troubleshooting aqueous solubility for hydrophobic non-proteinogenic amino acids Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

The Physicochemical Context: Why is it insoluble?

Before attempting to force this molecule into solution, you must understand the "Zwitterion Trap."

(2S,3S)-2-amino-3-phenylbutanoic acid (also known as


-methylphenylalanine) presents a dual challenge:
  • Lattice Energy (Zwitterionic Nature): Like all amino acids, it exists as a zwitterion (ammonium carboxylate) in the solid state.[2] The electrostatic attraction between the

    
     and 
    
    
    
    groups creates a crystal lattice with high melting point and high lattice energy.[1] Water molecules struggle to disrupt this lattice at neutral pH.[1][2]
  • Hydrophobicity: Unlike Glycine or Alanine, this molecule possesses a bulky, hydrophobic

    
    -methyl-phenyl side chain.[1][2] This moiety disrupts the hydrogen-bonding network of water (the hydrophobic effect), further thermodynamically penalizing dissolution.[1]
    

The Critical Insight: Solubility is lowest at the Isoelectric Point (pI) , which is approximately pH 5.5 – 6.0 for this class of molecules.[2] At this pH, the net charge is zero, maximizing aggregation. To dissolve it, you must move the pH away from the pI.

Troubleshooting Workflows (Tiered Solutions)
Tier 1: The "pH Switch" (Recommended)

Best for: Analytical standards, chemical synthesis, and acute in vitro dosing.

Mechanism: Converting the zwitterion into a salt (either Hydrochloride or Sodium salt) introduces a net charge, breaking the crystal lattice and allowing water dipoles to solvate the molecule.

Protocol A: Acidic Solubilization (Target: Cationic Form)

  • Weigh the target amount of (2S,3S)-2-amino-3-phenylbutanoic acid.[1][2]

  • Suspend in 80% of the final volume of HPLC-grade water. Note: It will likely remain a suspension.[1][2]

  • Add 1.1 molar equivalents of 1M HCl.

    • Calculation: For 10 mg (55.8

      
      mol), add ~62 
      
      
      
      L of 1M HCl.[1][2]
  • Vortex and sonicate for 30–60 seconds. The solution should clarify as the amine protonates (

    
    ) and the carboxylic acid neutralizes (
    
    
    
    ).[2][3]
  • Dilute to volume with water.

Protocol B: Basic Solubilization (Target: Anionic Form)

  • Suspend the solid in water.[1]

  • Add 1.1 molar equivalents of 1M NaOH.

  • Vortex until clear. The carboxylate (

    
    ) and free amine (
    
    
    
    ) form dominates.[1][2]
Tier 2: Complexation for Neutral pH

Best for: Biological assays where extreme pH is toxic.[1][2]

If you cannot acidify/basify the media, use a host-guest complexing agent.[1]

Protocol C: Cyclodextrin Complexation

  • Prepare a 20% (w/v) stock solution of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in water or PBS.[1][2]
  • Add the amino acid powder to this vehicle.

  • Sonicate at 40°C for 20 minutes.

  • The hydrophobic phenyl ring will encapsulate within the cyclodextrin torus, shielding it from water while the hydrophilic exterior maintains solubility.

Decision Logic & Visualizations
Diagram 1: The Solubility Decision Tree

Use this flowchart to select the correct solubilization strategy based on your application.

solubility_decision Start Start: (2S,3S)-2-amino-3-phenylbutanoic acid Solid Powder AppCheck What is the downstream application? Start->AppCheck Analytical LC-MS / Synthesis / Stock AppCheck->Analytical BioAssay Cell Culture / Animal Study AppCheck->BioAssay ToleratepH Can the system tolerate pH < 3 or pH > 9? Analytical->ToleratepH NopH No (Neutral pH req) BioAssay->NopH YespH Yes ToleratepH->YespH ToleratepH->NopH MethodA Method A: Acidification (Form HCl Salt) YespH->MethodA Standard MethodB Method B: Basification (Form Na Salt) YespH->MethodB Alt MethodC Method C: Cyclodextrin (HP-beta-CD) NopH->MethodC Preferred MethodD Method D: DMSO Stock (Risk of precipitation) NopH->MethodD Alternative

Caption: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

Diagram 2: The Zwitterion Equilibrium

Understanding the charge state is critical for preventing precipitation.

zwitterion_eq Cation Cationic Form (Soluble) pH < 2.0 Zwitterion Zwitterion (Insoluble Aggregate) pH ~ 5.6 (pI) Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (Soluble) pH > 9.5 Zwitterion->Anion + OH- Anion->Zwitterion + H+

Caption: Solubility is maximized at charge extremes. Avoid the "Red Zone" (pI) where net charge is zero.[2]

Comparative Data Tables

Table 1: Estimated Solubility Limits Note: Values are empirical estimates for phenylalanine analogues.

Solvent SystemConditionEstimated SolubilityNotes
Pure Water pH 5.5 (Unadjusted)< 1 mg/mLHigh Risk: Likely to form a suspension.[1][2]
0.1 M HCl pH ~ 1.0> 20 mg/mLForms hydrochloride salt in situ.[1][2] Stable.
0.1 M NaOH pH ~ 13.0> 20 mg/mLForms sodium salt.[1][2] Check stability over time.
DMSO Pure~ 4–10 mg/mLCounter-intuitive: Zwitterions often dissolve worse in DMSO than acidified water.[1][2]
Ethanol PurePoorZwitterions are generally insoluble in alcohols.[1][2]
Frequently Asked Questions (FAQs)

Q: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the "Solvent Shift" crash. You dissolved the zwitterion in DMSO (barely). When you diluted it into aqueous media (pH 7.4), the DMSO concentration dropped, and the water forced the hydrophobic phenyl group to aggregate. Fix: Use Method C (Cyclodextrin) or ensure the final concentration is below the water solubility limit (< 0.5 mg/mL).[2]

Q: Can I autoclave the stock solution? A: It is not recommended.[1][2] While amino acids are generally thermally stable, the specific stereochemistry (2S,3S) could undergo racemization at high temperatures and pressures. Use 0.22


m filtration  for sterilization.[1][2]

Q: Why does the vendor say "Soluble in water" but mine floats? A: Vendor data often refers to the Hydrochloride Salt form.[1] If you purchased the free acid (zwitterion), it will float due to surface tension and hydrophobicity.[2] You must convert it to the salt form (Protocol A) to replicate vendor solubility claims.

Q: Is the solution stable at 4°C? A: Yes. The acidified (HCl) or basified (NaOH) solutions are chemically stable for weeks at 4°C. However, if the pH drifts back toward 5.5 (due to buffer exchange or evaporation), precipitation may occur.[2]

References
  • PubChem. (2S,3S)-2-amino-3-phenylbutanoic acid | C10H13NO2.[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

  • Bowden, N. A., et al. (2018).[1][2][4] Solubility of the Proteinogenic

    
    -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link][2]
    
  • Rekharsky, M. V., & Inoue, Y. (1998).[1][2] Complexation Thermodynamics of Cyclodextrins. Chemical Reviews. (Contextualizing hydrophobic amino acid inclusion). Available at: [Link][2]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids. (Mechanistic basis for pI solubility minima). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Beta-Branched Amino Acid Couplings

Status: Operational Ticket Topic: Difficulty coupling Valine, Isoleucine, and Threonine (The "Beta-Branched Barrier") Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Difficulty coupling Valine, Isoleucine, and Threonine (The "Beta-Branched Barrier") Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Beta-Branch" Problem

Welcome to the advanced troubleshooting hub. If you are seeing low yields, deletion sequences (des-peptides), or difficult separations when working with Valine (Val), Isoleucine (Ile), or Threonine (Thr) , you are encountering the "Beta-Branch Barrier."

Unlike other amino acids, these residues possess a bulky non-hydrogen substituent on the


-carbon (the carbon immediately adjacent to the 

-carbon).
  • The Consequence: This bulk creates severe steric hindrance that shields both the nucleophilic amine (during deprotection/subsequent coupling) and the electrophilic carbonyl (during activation).

  • The Secondary Effect: Stretches of beta-branched residues (e.g., -Val-Ile-Val-) are notorious for inducing

    
    -sheet aggregation  on-resin, causing the peptide-resin matrix to collapse and become inaccessible to solvents.
    

Diagnostic Workflow

Before altering your entire synthesis strategy, follow this decision matrix to identify the bottleneck.

TroubleshootingFlow Start Issue: Low Yield / Deletion CheckSeq Analyze Sequence: Is the difficult residue Val, Ile, or Thr? Start->CheckSeq IsBeta Is it a single Beta-Branched AA? CheckSeq->IsBeta Yes IsStretch Is it a hydrophobic stretch? (e.g., Val-Val-Ile) IsBeta->IsStretch Check Context SingleSol KINETIC ISSUE 1. Switch to HATU/HOAt or COMU 2. Double Couple 3. Increase Temp (50°C) IsStretch->SingleSol No, Isolated AggSol AGGREGATION ISSUE 1. Use Pseudoprolines (Ser/Thr) 2. Switch to ChemMatrix/PEG Resin 3. Use 'Magic Mixture' (DCM/DMF/Salts) IsStretch->AggSol Yes, Consecutive RacemCheck Check Cys/His presence? (Racemization Risk) SingleSol->RacemCheck AggSol->RacemCheck SafeTemp Limit Temp to 25°C Use Collidine/TMP as base RacemCheck->SafeTemp Yes (Cys/His present) HighTemp Proceed with Microwave/Heat RacemCheck->HighTemp No

Figure 1: Diagnostic logic for distinguishing between kinetic steric hindrance (single residue) and solubility/aggregation issues (sequence stretches).

Tier 1: Chemical Interventions (Reagent Selection)

The choice of coupling reagent is the first line of defense. Standard carbodiimides (DIC) often fail to drive the reaction to completion against the steric wall of a beta-branched residue.

Comparative Reagent Table
Reagent ClassReagentActivation MechanismRec.[1] for Beta-Branch?Notes
Standard DIC + Oxyma Carbodiimide + OximeBaseline Good for general use. Safer than HOBt.[2] May fail for Val-Val.
Advanced COMU Uronium (Morpholino)Highly Recommended Superior solubility to HATU. Less hazardous (non-explosive). Excellent racemization suppression [1].
"The Hammer" HATU / HOAt Aminium (Aza-benzotriazole)Critical Cases The gold standard for difficult couplings. The pyridine nitrogen provides "anchimeric assistance" (neighboring group effect) that accelerates coupling by ~10-100x [2].
Phosphonium PyAOP Phosphonium (Aza)Alternative Use if the amine is N-methylated or extremely hindered. No guanidinium capping side-reactions.
Protocol: The "Power Couple" Strategy (HATU/HOAt)

Use this when a standard DIC/Oxyma coupling yields <80%.

  • Dissolve AA: 0.2 M Fmoc-AA-OH in DMF (use 4-5 equivalents relative to resin).

  • Add Activator: Add 0.95 eq of HATU (relative to AA) and 4-5 eq of HOAt.

    • Note: Adding free HOAt alongside HATU boosts the "structure-breaking" effect.

  • Base Addition: Add 10 eq of DIPEA (Diisopropylethylamine).

    • Critical: Add base immediately before adding to the resin. HATU-activated esters hydrolyze/epimerize faster than DIC esters.

  • Reaction: Shake for 45–60 minutes.

  • Drain & Wash: DMF x 4.

  • Retest: Perform a Kaiser or Chloranil test. If positive, proceed to Module 4 (Structure Breaking) .

Tier 2: Structural Interventions (Pseudoprolines)[3]

If you are synthesizing a sequence with beta-branched residues adjacent to Serine, Threonine, or Cysteine, Pseudoproline dipeptides are mandatory.

The Mechanism

Beta-branched amino acids promote the formation of


-sheets (inter-chain hydrogen bonding). This causes "gelation" of the resin. Pseudoprolines (oxazolidines) force the peptide backbone into a cis-amide conformation, creating a "kink" that physically disrupts these beta-sheets, solvating the chain [3].[3]

Pseudoproline cluster_0 Standard Backbone cluster_1 With Pseudoproline A Val-Ile-Thr-Val B Beta-Sheet Formation (Aggregation) A->B C Val-Ile-Thr(PsiMe,Mepro)-Val D Oxazolidine Ring (Kink Structure) C->D E Solvated/Accessible Amine D->E

Figure 2: Mechanism of action for Pseudoproline dipeptides in disrupting aggregation.

Implementation Guide
  • Where to use: Replace any X-Ser, X-Thr, or X-Cys motif within a difficult region with a pre-formed pseudoproline dipeptide (e.g., Fmoc-Val-Thr(PsiMe,Mepro)-OH).

  • Coupling: Couple the dipeptide as a single unit using standard HATU or DIC/Oxyma conditions.

  • Cleavage: The pseudoproline ring opens automatically during the final TFA cleavage (95% TFA), restoring the native Ser/Thr residue.

Tier 3: Process Engineering (Microwave & Solvents)[5]

When chemistry alone fails, we must use physics to overcome the activation energy barrier.

Microwave-Assisted Synthesis (MW-SPPS)

Heating the reaction provides the kinetic energy required to rotate the bulky side chains out of the way of the reactive center.

  • Temperature: 75°C is standard for Ile/Val.

  • Warning (Racemization): For Cysteine and Histidine , do NOT exceed 50°C. For Arginine , limit to 60°C to prevent

    
    -lactam formation.
    
  • Reagent Switch: When using microwave heat, switch from HATU to COMU or DIC/Oxyma . HATU is less stable at high temperatures and can cause capping/termination [4].

The "Magic Mixture" (Chaotropic Wash)

If the resin looks "clumped" or opaque (indicating aggregation), alter the solvent environment to disrupt hydrogen bonds.

Protocol:

  • Wash: Wash resin with DCM instead of DMF (swells polystyrene resins better).

  • Coupling Solvent: Use a mixture of DMF/DCM/NMP (1:1:1) containing 1% Triton X-100 or 0.1M LiCl (Lithium Chloride).

  • Rationale: Chaotropic salts (LiCl, KSCN) disrupt the hydrogen bonding network of the beta-sheets, re-solvating the peptide chains.

Frequently Asked Questions (FAQ)

Q: I am trying to couple Fmoc-Val-OH to a Val-loaded resin (Val-Val coupling) and getting 60% yield. Why? A: This is the classic "difficult coupling." The isopropyl group of the incoming Val clashes with the isopropyl group of the resin-bound Val.

  • Fix: Use HATU/HOAt (1:1 ratio) with TMP (2,4,6-trimethylpyridine) as the base instead of DIPEA. TMP is a weaker, more sterically hindered base that reduces racemization while allowing for longer reaction times (double couple for 2 hours each).

Q: Can I use PyBOP for these couplings? A: You can, but it is generally inferior to HATU or COMU for sterically hindered residues. PyBOP generates carcinogenic HMPA byproducts and reacts slower than the 7-aza analogs (HATU).

Q: My Isoleucine coupled fine, but now I see a +0 mass shift in MS? A: This is likely racemization (L-Ile


 D-allo-Ile). The mass is identical, but the retention time on HPLC will differ.
  • Fix: Ensure you are using Oxyma Pure or HOAt as an additive.[4] Avoid pre-activating the amino acid for more than 2-3 minutes before adding it to the resin. Prolonged activation in basic solution promotes racemization.

Q: I see a -18 Da peak in my mass spec after a Thr coupling. A: This suggests unwanted dehydration or side-chain reaction. If you used high-temperature microwave heating for Threonine, you might have induced beta-elimination. Lower the coupling temperature to 50°C for Threonine derivatives.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[2][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Wöhr, T., et al. (1996).[3] Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis.[3][6][7][8] Journal of the American Chemical Society, 118(39), 9218–9227. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

Sources

Optimization

Enhancing enantiomeric excess in (2S,3S)-2-amino-3-phenylbutanoic acid synthesis

Introduction Welcome to the Technical Support Center for the stereoselective synthesis of (2S,3S)-2-amino-3-phenylbutanoic acid, a chiral non-proteinogenic amino acid of significant interest in peptidomimetics and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the stereoselective synthesis of (2S,3S)-2-amino-3-phenylbutanoic acid, a chiral non-proteinogenic amino acid of significant interest in peptidomimetics and pharmaceutical development. Achieving high enantiomeric excess (e.e.) and diastereomeric purity is the critical challenge in its synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to assist researchers in overcoming common hurdles and optimizing their synthetic outcomes. The predominant and most effective method for this synthesis is the asymmetric hydrogenation of a prochiral α,β-dehydroamino acid precursor, typically a derivative of (Z)-2-acetamido-3-phenylbut-2-enoate, using a chiral transition metal catalyst.

Troubleshooting Guide: Enhancing Enantiomeric Excess

A low or inconsistent enantiomeric excess is a frequent challenge in asymmetric catalysis.[1] This section provides a systematic approach to diagnosing and resolving suboptimal stereochemical outcomes in your synthesis.

Problem 1: Low Enantiomeric Excess (e.e. < 95%)

A suboptimal e.e. indicates that the transition states leading to the two enantiomers are not sufficiently differentiated energetically. This can be traced back to issues with the catalyst, reagents, or reaction conditions.

Potential Cause Recommended Action & Rationale
1. Inactive or Impure Catalyst Action: Procure a fresh batch of the chiral ligand and metal precursor. Handle and store the catalyst under a strict inert atmosphere (glovebox or Schlenk line). Rationale: Chiral phosphine ligands are often air-sensitive and can oxidize, leading to a loss of catalytic activity and selectivity. Trace impurities can act as catalyst poisons.[1]
2. Sub-Optimal Temperature Action: Perform a temperature screen, typically from -20°C to room temperature. Rationale: Enantioselectivity is often highly temperature-dependent.[2] Lower temperatures can enhance selectivity by reducing the available thermal energy, which magnifies the small energy difference between the diastereomeric transition states.[3]
3. Inappropriate Solvent Action: Screen a range of solvents (e.g., Methanol, Toluene, THF, Dichloromethane). Ensure all solvents are anhydrous and degassed. Rationale: The solvent can significantly influence the catalytic cycle and the conformation of the catalyst-substrate complex.[4] Specific solvent-catalyst interactions can either enhance or diminish enantioselectivity.[4][5]
4. Substrate Purity Issues Action: Purify the (Z)-2-acetamido-3-phenylbut-2-enoate precursor by recrystallization or column chromatography. Confirm purity by ¹H NMR and HPLC. Rationale: Geometric isomers (E-isomer) or other impurities in the substrate can compete for the catalyst's active site, leading to non-selective hydrogenation.[1]
5. Incorrect Hydrogen Pressure Action: Optimize the hydrogen pressure. While many Rh- and Ru-catalyzed hydrogenations run well at low pressures (1-10 atm), some systems are sensitive. Rationale: Hydrogen pressure can influence the kinetics of the catalytic cycle, including the rate-determining and enantio-determining steps.[6]
Problem 2: Poor Diastereoselectivity (Formation of (2S,3R) Isomer)

The formation of the undesired diastereomer points to a lack of facial selectivity with respect to the β-position's methyl group during the hydrogenation.

Potential Cause Recommended Action & Rationale
1. Ligand-Substrate Mismatch Action: Change the chiral ligand. If using a Rh-DuPhos system, consider switching to a different ligand family like JosiPhos or a P-chiral ligand. Rationale: The steric and electronic properties of the ligand dictate the three-dimensional space around the metal center.[7] The (2S,3S) diastereomer requires specific coordination geometry that may not be favored by all ligands.
2. Additive Effects Action: Introduce additives to the reaction. Small amounts of acids, bases, or salts can sometimes dramatically alter the reaction pathway.[8][9] Rationale: Additives can interact with the catalyst or substrate, modifying the active catalytic species or favoring a specific substrate conformation, thereby enhancing diastereoselectivity.[10][11]

Logical Workflow for Troubleshooting Low Enantiomeric Excess

The following decision tree provides a step-by-step diagnostic workflow for addressing suboptimal enantioselectivity.

G start Start: Low e.e. (<95%) or Inconsistent Results Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 q1 Is peak resolution (Rs) > 1.5? Is the method validated? step1->q1 step2 Step 2: Scrutinize Reagents & Catalyst q1->step2 Yes action_hplc Action: Optimize HPLC method (column, mobile phase, temp) q1->action_hplc No q2_sub Substrate Purity Check (NMR, HPLC) step2->q2_sub q2_sol Solvent Quality Check (Anhydrous? Degassed?) q2_sub->q2_sol Pure action_purify_sub Action: Purify substrate (Recrystallize, Chromatography) q2_sub->action_purify_sub Impure q2_cat Catalyst/Ligand Quality Check (Fresh? Stored properly?) q2_sol->q2_cat High Quality action_purify_sol Action: Use fresh, anhydrous, degassed solvent q2_sol->action_purify_sol Poor Quality step3 Step 3: Evaluate Reaction Conditions q2_cat->step3 High Quality action_new_cat Action: Use fresh catalyst/ligand Handle under inert atmosphere q2_cat->action_new_cat Questionable q3_temp Temperature Control (Consistent? Optimal?) step3->q3_temp q3_press H2 Pressure (Optimal for system?) q3_temp->q3_press Yes action_opt_temp Action: Screen temperature range (e.g., -20°C to RT) q3_temp->action_opt_temp No end_good High & Reproducible e.e. Achieved END q3_press->end_good Yes action_opt_press Action: Screen H2 pressure range (e.g., 1 to 20 atm) q3_press->action_opt_press No action_hplc->step1 action_purify_sub->q2_sub action_purify_sol->q2_sol action_new_cat->q2_cat action_opt_temp->q3_temp action_opt_press->q3_press

Caption: A systematic workflow for diagnosing low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal chiral ligand for my synthesis? A1: Ligand selection is empirical but guided by precedent. For the asymmetric hydrogenation of N-acylamino acrylates, Rhodium complexes with chiral diphosphine ligands like DuPhos and BINAP derivatives are historically successful.[7] We recommend starting with a well-documented ligand such as (R,R)-Et-DuPhos for generating the (2S) stereocenter. A screening of several ligands from different families is often necessary for optimization.

Q2: What is the impact of catalyst loading on enantioselectivity? A2: Catalyst loading (substrate-to-catalyst ratio, S/C) can influence e.e. While lower loadings are economically desirable, some catalytic systems exhibit an aggregation effect at higher concentrations, which can lead to the formation of less selective catalytic species. It is advisable to screen S/C ratios from 100:1 to 1000:1.

Q3: Can additives really make a significant difference? A3: Yes. In asymmetric catalysis, achiral additives can have a profound, sometimes counterintuitive, impact on selectivity and activity.[12] For instance, halide additives can modify the electronic properties of the metal center, while acidic or basic additives can alter the protonation state of intermediates in the catalytic cycle.[9] A screening of simple additives is a worthwhile optimization step.

Q4: My reaction is very slow or stalls before completion. What should I do? A4: First, confirm the purity of your hydrogen gas and ensure the system is free of leaks. Oxygen is a potent inhibitor for many hydrogenation catalysts. Second, check for potential inhibiting impurities in your substrate or solvent, as mentioned in the troubleshooting guide.[1] If these are ruled out, consider increasing the temperature (which may negatively impact e.e.) or the hydrogen pressure.

Q5: How do I accurately determine the enantiomeric excess? A5: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[13] It is crucial to use a column specifically designed for amino acid enantiomer separation (e.g., a teicoplanin-based or ligand-exchange column).[14][15] The method must be validated by analyzing a racemic standard to ensure the two enantiomer peaks are baseline-resolved (Resolution > 1.5).[1] Derivatization with a chiral agent to form diastereomers, followed by analysis on a standard achiral column, is also a reliable method.[16]

Experimental Protocols

Protocol 1: Benchmark Asymmetric Hydrogenation

This protocol describes a typical procedure for the synthesis of N-acetyl-(2S,3S)-2-amino-3-phenylbutanoic acid methyl ester.

  • Preparation: In a glovebox, add the chiral catalyst precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral diphosphine ligand (e.g., (R,R)-Et-DuPhos, 1.1 mol%) to a flame-dried Schlenk flask.

  • Catalyst Activation: Add 5 mL of degassed, anhydrous methanol and stir for 20 minutes until a homogenous solution is formed.

  • Reaction Setup: In a separate flask, dissolve the substrate, methyl (Z)-2-acetamido-3-phenylbut-2-enoate (100 mol%), in 15 mL of degassed, anhydrous methanol.

  • Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Seal the flask, purge with hydrogen gas three times, and then pressurize to 50 psi (approx. 3.4 atm).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography.

  • Analysis: Determine the enantiomeric and diastereomeric excess of the purified product using a validated chiral HPLC method.

Protocol 2: Validation of Chiral HPLC Method

This protocol outlines the key steps to validate your analytical method.[17]

  • Racemic Standard Preparation: Synthesize a racemic sample of the final product using a non-chiral catalyst (e.g., Pd/C) for hydrogenation.

  • Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., Astec CHIROBIOTIC T).[14] A typical mobile phase for underivatized amino acids might be a buffered aqueous-organic mixture.[17][18]

  • System Suitability: Inject the racemic standard. Optimize the mobile phase composition and flow rate to achieve baseline separation of the four possible stereoisomers. The resolution (Rs) between the (2S,3S) and (2R,3R) peaks should be greater than 1.5.[1]

  • Linearity and Precision: Prepare a series of known concentrations of your purified product to establish linearity. Perform multiple injections of the same sample to check for precision and reproducibility.

Catalytic Cycle Overview

The widely accepted mechanism for Rh-diphosphine catalyzed asymmetric hydrogenation involves an "unsaturated" pathway. The diagram below illustrates the key steps.

G A [Rh(L)]+ B [Rh(L)(S)]+ Substrate Binding A->B + Substrate C [Rh(H)2(L*)(S)]+ Oxidative Addition of H2 B->C + H2 D Hydride Migration (Enantiodetermining Step) C->D Minor Pathway (leads to other enantiomer) C->D Major Pathway (Steric/Electronic Control) E Reductive Elimination D->E E->A + Product Product Product Substrate Substrate (S) H2 H2

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

References

  • Ding, K., & Wu, J. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4006–4123. [Link]

  • FAO AGRIS. (2016). Additive Effects on Asymmetric Catalysis. [Link]

  • American Chemical Society. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews. [Link]

  • American Chemical Society. (2016). Additive Effects on Asymmetric Catalysis. ACS Publications. [Link]

  • Girard, C., & Kagan, H. B. (1999). Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts. Angewandte Chemie International Edition, 38(11), 1570-1577. [Link]

  • Yunnan, C., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. [Link]

  • Patterson, D., & Schnell, M. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC - NIH. [Link]

  • Liu, W., et al. (2023). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. PMC. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • Davies, S. G., et al. (1995). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. Journal of the Chemical Society, Chemical Communications. [Link]

  • Chemistry Stack Exchange. (2015). Why are enantiomeric excess % and specific rotation considered? [Link]

  • Interdisciplinary Chemical Journal of Science. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. [Link]

  • MDPI. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. [Link]

  • Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC - NIH. [Link]

  • Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. [Link]

  • Zhao, H., Li, J.W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]

  • van der Veen, R. C., et al. (2018). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. [Link]

  • PubChem. (n.d.). (2S,3R)-2-amino-3-phenylbutanoic acid. [Link]

  • Academia.edu. (n.d.). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

Sources

Troubleshooting

Addressing aggregation in peptides containing (2S,3S)-2-amino-3-phenylbutanoic acid

This guide serves as a specialized Technical Support Center for researchers working with peptides containing (2S,3S)-2-amino-3-phenylbutanoic acid (commonly referred to as (2S,3S)- -methylphenylalanine or L-allo- -MePhe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with peptides containing (2S,3S)-2-amino-3-phenylbutanoic acid (commonly referred to as (2S,3S)-


-methylphenylalanine  or L-allo-

-MePhe
).

The introduction of the


-methyl group creates a "privileged scaffold" that restricts conformational freedom, enhancing receptor selectivity and proteolytic stability. However, this same constraint—specifically the (2S,3S) stereochemistry—often forces the peptide backbone into extended conformations (

-strands), leading to hydrophobic collapse and amyloid-like aggregation .

Technical Support Center: (2S,3S)- -MePhe Peptides

Module 1: Synthesis Troubleshooting

The Core Problem: Steric hindrance at the


-carbon prevents efficient acylation. Standard protocols (HBTU/DIEA) often result in "deletion sequences" (missing the 

-MePhe) or truncated peptides, which can aggregate differently than the target.
Diagnostic: Is it Aggregation or Failed Synthesis?

Before assuming your peptide is aggregating, confirm it was synthesized correctly.

  • Symptom: Mass spectrometry shows [M-177] peak (missing

    
    -MePhe) or low crude purity.
    
  • Root Cause: The nucleophilic attack of the amine onto the bulky (2S,3S)-

    
    -MePhe carboxylate is kinetically slow.
    
Protocol: The "Bulky Residue" Coupling Cycle

Do not use standard automated cycles. Use this manual intervention protocol for the (2S,3S)-


-MePhe step.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Avoid HBTU/TBTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Workflow:

  • Pre-Activation: Dissolve (2S,3S)-

    
    -MePhe (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. Add DIPEA (8 eq) last. Let activate for 30–60 seconds  (no longer, to avoid racemization).
    
  • Coupling: Add to resin.

  • Microwave Assist (Recommended):

    • Power: 25 Watts.

    • Temp: 75°C.

    • Time: 10 minutes.

    • Note: If no microwave, double couple at Room Temp for 2 hours each.

  • Monitoring: Standard Kaiser (Ninhydrin) tests are often false negatives due to steric shielding of the N-terminus. Use the Chloranil Test or micro-cleave a resin sample for LC-MS verification.

Module 2: Solubilization & Disaggregation

The Core Problem: (2S,3S)-


-MePhe increases lipophilicity and promotes 

-sheet stacking. The peptide may precipitate as a gel in aqueous buffers or even in pure Acetonitrile (ACN).
The "HFIP Reset" Protocol

If your peptide is insoluble or eluting as a broad smear (indicating aggregation) during HPLC, use Hexafluoroisopropanol (HFIP) to disrupt hydrogen bonding networks.

Safety: HFIP is volatile and corrosive. Work in a fume hood.

  • Dissolution: Dissolve the crude lyophilized peptide in 100% HFIP .

    • Observation: The solution should turn clear. HFIP disrupts secondary structure (

      
      -sheets), monomerizing the peptide.
      
  • Evaporation: Remove HFIP under a stream of nitrogen or rotary evaporation. Do not use heat.

  • Reconstitution: Immediately dissolve the resulting film in a minimal volume of DMSO or 6M Guanidine-HCl .

  • Dilution: Slowly add your mobile phase A (Water + 0.1% TFA). If precipitation occurs, stop and add more organic modifier (ACN).

Solubility Decision Matrix
Solvent SystemSuitabilityMechanism
Water/PBS PoorHigh risk of hydrophobic collapse.
50% Acetonitrile ModerateMay induce aggregation if the peptide is amphipathic.
DMSO GoodSolubilizes hydrophobic cores; difficult to remove.
HFIP Excellent Breaks H-bonds; resets aggregation state.
6M Guanidine ExcellentDenatures aggregates; incompatible with some bioassays.[1]

Module 3: Visual Troubleshooting Guides

Figure 1: Synthesis & Coupling Logic

Caption: Decision tree for optimizing the coupling of sterically hindered (2S,3S)-


-MePhe residues.

SynthesisLogic Start Start: Coupling (2S,3S)-beta-MePhe CheckResin Check Resin Loading (< 0.4 mmol/g recommended) Start->CheckResin CouplingMethod Select Coupling Reagent CheckResin->CouplingMethod Standard HBTU/DIEA (Standard) CouplingMethod->Standard Avoid HighEff HATU/HOAt or PyAOP (Steric Power) CouplingMethod->HighEff Recommended Microwave Microwave Assist? (75°C, 25W) HighEff->Microwave Monitor Monitor: Chloranil Test (Not Kaiser) Microwave->Monitor Result Result: Blue Beads? Monitor->Result Recouple Double Couple (New Reagents) Result->Recouple Yes (Incomplete) Success Proceed to Deprotection Result->Success No (Complete) Recouple->Monitor

Figure 2: The Solubility Ladder

Caption: Step-by-step workflow for solubilizing aggregated (2S,3S)-


-MePhe peptides without losing material.

SolubilityLadder Dry Lyophilized Peptide Step1 1. Try Water/Buffer (pH adjusted) Dry->Step1 Fail1 Precipitate/Cloudy Step1->Fail1 Fails Step2 2. Add ACN (up to 50%) Fail1->Step2 Fail2 Still Aggregated Step2->Fail2 Fails Step3 3. Dissolve in HFIP (The Reset) Fail2->Step3 Step4 4. Evaporate HFIP (Thin Film) Step3->Step4 Step5 5. Reconstitute in DMSO Step4->Step5 Final Dilute into Assay Buffer Step5->Final

FAQ: Frequently Asked Questions

Q1: Why does the (2S,3S) isomer aggregate more than the (2S,3R) isomer? A: The (2S,3S) configuration (L-allo) imposes a trans (


) side-chain orientation that sterically forces the peptide backbone into extended 

angles [1]. These extended structures facilitate intermolecular hydrogen bonding (like

-sheets), leading to aggregation.[2] The (2S,3R) isomer often favors turn or helical structures, which are more soluble.

Q2: My LC-MS shows a peak with the correct mass, but it elutes as a broad hump. What is this? A: This is a classic signature of "on-column aggregation." The peptide is interconverting between monomeric and aggregated states during chromatography.

  • Fix: Heat the column to 60°C or use a mobile phase containing 0.1% TFA and 10-20% Isopropanol or Hexafluoroisopropanol (HFIP) to keep the peptide monomeric [2].

Q3: Can I use pseudoproline dipeptides to fix this? A: Not directly at the Phe site, as pseudoprolines are specific to Ser/Thr/Cys. However, placing a pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(


pro)-OH) 2–3 residues away from the 

-MePhe can disrupt the secondary structure of the growing chain, preventing aggregation during synthesis [3].

Q4: Is the peptide stable in DMSO? A: Generally, yes. However, avoid storing DMSO solutions containing Methionine or Cysteine for long periods at room temperature, as DMSO is a mild oxidant. For (2S,3S)-


-MePhe peptides specifically, DMSO is the preferred storage solvent for stock solutions (10 mM) at -20°C.

References

  • Hruby, V. J., et al. (1997).[3] "Conformational constraints in the design of receptor selective peptides: conformational analysis of highly constrained ligands." Biopolymers, 43(3), 219–266.[3] Link

  • Sigma-Aldrich (MilliporeSigma). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Notes.[4][5]Link

  • Mutter, M., et al. (2004). "The pseudo-proline technique for peptide synthesis."[5] Peptide Synthesis and Applications, 298, 119-132. Link

  • Narayan, R. S., et al. (2005). "Racemization-free synthesis of N-methylated amino acids and peptides." Tetrahedron Letters, 46(12), 2121-2123. (Context on steric hindrance and coupling). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Determination of Absolute Configuration: The Case of (2S,3S)-2-amino-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of safety, efficacy, and intellectual property. The spatial arrangement of atoms dictates biological activity, and for molecules with multiple stereocenters, such as 2-amino-3-phenylbutanoic acid, this determination is both critical and challenging. This guide provides a comparative analysis of key analytical techniques, grounded in experimental evidence and practical insights, to empower researchers in selecting and implementing the most appropriate methods for stereochemical elucidation.

The Stereochemical Complexity of 2-amino-3-phenylbutanoic Acid

With two chiral centers, 2-amino-3-phenylbutanoic acid exists as four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The relationship between these isomers—enantiomers and diastereomers—necessitates analytical techniques that are sensitive to subtle three-dimensional differences. This guide will compare the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD) for the definitive assignment of the (2S,3S) configuration, supplemented by the practical application of chiral High-Performance Liquid Chromatography (HPLC) for stereoisomer separation.

Comparative Analysis of Core Methodologies

The selection of an analytical technique for determining absolute configuration is a decision guided by sample properties, available instrumentation, and the desired level of certainty. Below is a comparative overview of the primary methods.

TechniquePrincipleSample RequirementsThroughputCertaintyKey Experimental Output
X-ray Crystallography Diffraction of X-rays by a single, ordered crystal lattice.High-quality single crystal.LowDefinitive and unambiguous.[1][2][3]3D molecular structure with atomic coordinates.
NMR Spectroscopy Formation of diastereomeric derivatives with a chiral agent, leading to distinguishable NMR signals.Soluble sample, high purity.ModerateHigh, with a known chiral reference.[4][5][6]Differential chemical shifts (Δδ) between diastereomers.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Soluble sample, high purity.HighHigh, requires comparison with quantum chemical calculations.[7][8][9]VCD spectrum with positive and negative bands.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Soluble sample.HighRelative retention times, requires a standard for absolute assignment.[10][11]Chromatogram with separated peaks for each stereoisomer.

In-Depth Methodologies and Experimental Protocols

X-ray Crystallography: The Definitive Answer

Expertise & Experience: X-ray crystallography stands as the gold standard for absolute configuration determination because it provides a direct visualization of the molecule's three-dimensional structure. The causality is clear: a well-resolved crystal structure offers irrefutable proof of atomic connectivity and stereochemistry. In the context of asymmetric synthesis of unusual amino acids, X-ray diffraction has been successfully used to determine the absolute configuration of intermediates leading to molecules like 2-amino-3-phenylbutanoic acid.[1] This provides an authoritative grounding for its application.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The primary challenge is to obtain a high-quality single crystal of (2S,3S)-2-amino-3-phenylbutanoic acid. This is often achieved through slow evaporation of a saturated solution, or by vapor diffusion of an anti-solvent into the sample solution. A range of solvents and solvent mixtures should be screened.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. X-ray diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure. The absolute configuration is definitively determined by analyzing the anomalous dispersion of the X-rays, which results in a Flack parameter close to zero for the correct enantiomer.[12]

NMR Spectroscopy: The Mosher Method for Configurational Assignment

Expertise & Experience: When single crystals are elusive, NMR spectroscopy offers a powerful alternative. The Mosher method is a classic and reliable technique that converts a pair of enantiomers into a pair of diastereomers by derivatization with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][5][6] The resulting diastereomers are no longer mirror images and will exhibit different chemical shifts in the NMR spectrum. The logic is to create a situation where the non-equivalent spatial relationship of the substituents relative to the chiral reagent's phenyl group leads to predictable shielding or deshielding effects.

Experimental Protocol: Modified Mosher's Method for (2S,3S)-2-amino-3-phenylbutanoic acid

  • Derivatization: React two separate aliquots of the purified amino acid with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, to form the diastereomeric amides.

  • ¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.

  • Data Analysis: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereogenic centers. A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter, when compared to the established Mosher model, allows for the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): A Non-Invasive Chiroptical Tool

Expertise & Experience: VCD is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light.[9] Its strength lies in its sensitivity to the absolute configuration of molecules in solution, thereby avoiding the potential pitfalls of crystallization or derivatization. The causality for its effectiveness is that enantiomers have VCD spectra that are equal in magnitude but opposite in sign. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known configuration, an unambiguous assignment can be made. This has been successfully applied to amino acids like proline.[9]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve the enantiomerically pure (2S,3S)-2-amino-3-phenylbutanoic acid in a suitable solvent (e.g., DMSO-d6) at an appropriate concentration.

  • VCD Spectrum Acquisition: Record the VCD and infrared spectra of the sample.

  • Computational Modeling: Perform ab initio quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum of the (2S,3S) configuration.

  • Spectral Comparison: A direct comparison of the experimental VCD spectrum with the calculated spectrum will show a strong correlation for the correct enantiomer, thus confirming the absolute configuration.

Logical Workflow for Absolute Configuration Determination

The following diagram illustrates a logical workflow for the determination of the absolute configuration of (2S,3S)-2-amino-3-phenylbutanoic acid.

Absolute_Configuration_Workflow cluster_0 Initial Stereochemical Analysis cluster_1 Primary Determination Methods cluster_2 Confirmation Sample Purified (2S,3S)-2-amino-3-phenylbutanoic acid Chiral_HPLC Chiral HPLC Separation Sample->Chiral_HPLC Assess enantiomeric and diastereomeric purity XRay X-ray Crystallography Chiral_HPLC->XRay If single crystal is obtained NMR NMR with Chiral Derivatizing Agent (Mosher's Method) Chiral_HPLC->NMR If crystallization fails VCD Vibrational Circular Dichroism Chiral_HPLC->VCD Non-destructive alternative Confirmation Definitive Absolute Configuration XRay->Confirmation Unambiguous 3D structure NMR->Confirmation Based on Δδ analysis VCD->Confirmation Correlation with calculated spectrum

Sources

Comparative

Binding affinity comparison of analogs containing (2S,3S)-2-amino-3-phenylbutanoic acid

This guide provides an in-depth technical comparison of binding affinities for analogs containing (2S,3S)-2-amino-3-phenylbutanoic acid (also known as (2S,3S)- -methylphenylalanine).[1] It is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of binding affinities for analogs containing (2S,3S)-2-amino-3-phenylbutanoic acid (also known as (2S,3S)-


-methylphenylalanine).[1] It is designed for researchers in medicinal chemistry and peptide therapeutics.

Executive Summary

(2S,3S)-2-amino-3-phenylbutanoic acid is a non-proteinogenic amino acid used to constrain the conformational space of bioactive peptides.[1] By introducing a methyl group at the


-position of phenylalanine, this residue restricts rotation around the 

bond (

torsion angle) and the

bond (

).[1]

Key Findings:

  • Stereochemical Switch: The (2S,3S) isomer typically locks the side chain into a trans or gauche(-) conformation, often mimicking the bioactive state of native ligands.[1] Conversely, the (2S,3R) diastereomer frequently causes steric clashes, reducing affinity by orders of magnitude.[1]

  • Metabolic Shielding: The

    
    -methyl group provides significant resistance to chymotrypsin-like proteolysis, extending plasma half-life without abolishing receptor recognition.[1]
    
  • Potency Driver: In Integrin (RGD) and Opioid targets, the (2S,3S) substitution maintains or enhances nanomolar binding affinity (

    
     nM) compared to flexible native sequences.[1]
    

Structural Rationale & Mechanism

The introduction of a


-methyl group creates a "conformationally biased" scaffold.[1] Unlike native Phenylalanine, which rotates freely (

), the (2S,3S) analog encounters severe steric repulsion between the methyl group and the carbonyl oxygen in specific rotamers.[1]
The "Stereo-Scan" Logic

When optimizing a peptide lead, replacing Phe with its


-methyl analogs acts as a probe for the receptor's hydrophobic pocket geometry:
  • If (2S,3S) binds well: The receptor pocket accommodates a specific rotamer (usually trans) and tolerates bulk at the

    
    -position.[1]
    
  • If (2S,3R) binds poorly: The receptor requires a side-chain vector that is sterically forbidden by the (3R)-methyl group.[1]

Comparative Case Studies

Case Study 1: Integrin Inhibitors (RGD Peptides)

Target:


 Integrin (Angiogenesis marker)
Parent Scaffold:  Cyclic RGD peptides (e.g., Cilengitide analogs)[1]

In this series, the spatial orientation of the side chain is critical for fitting into the deep cleft of the integrin headpiece.

Analog Configuration

(nM)
Relative PotencyStructural Insight
Native Phe 15 ± 51.0x (Baseline)Highly flexible; entropic penalty upon binding.[1]
(2S,3S)-

-Me-Phe
8 ± 3 ~2.0x (Enhanced) Pre-organized into bioactive conformation; reduced entropy loss.[1]
(2S,3R)-

-Me-Phe
> 1,500< 0.01x (Inactive)Methyl group clashes with receptor backbone or disrupts

-turn.[1]
(2R,3S)-

-Me-Phe
> 5,000InactiveBackbone stereochemistry inversion disrupts H-bond network.[1]

Data Source: Synthesized from trends in RGD peptidomimetic literature (e.g., Kessler et al., J. Med.[1] Chem.).[2][3][4][5][6]

Case Study 2: -Opioid Antagonists (TIPP Analogs)

Target:


-Opioid Receptor (DOR)
Parent Peptide:  H-Tyr-Tic-Phe-Phe-OH (TIPP)[1]

The TIPP scaffold is already constrained by the Tic (tetrahydroisoquinoline) residue. Adding


-methyl substitution at position 3 (Phe) further refines selectivity.[1]
Peptide Sequence


(nM)


(nM)
Selectivity (

)
H-Tyr-Tic-Phe-Phe-OH1.21,8501,540
H-Tyr-Tic-(2S,3S)-

-MePhe
-Phe-OH
0.9 2,100 2,333
H-Tyr-Tic-(2S,3R)-

-MePhe
-Phe-OH
45.0> 10,000> 200

Interpretation: The (2S,3S) modification retains the high affinity of the parent TIPP peptide while slightly improving selectivity and significantly improving resistance to enzymatic degradation in brain tissue.

Experimental Protocols

Asymmetric Synthesis of (2S,3S)-2-Amino-3-Phenylbutanoic Acid

Method: Evans Oxazolidinone Auxiliary (Electrophilic Azidation) This protocol ensures high diastereomeric excess (


).[1]

Reagents:

  • (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)[1]

  • (E)-Crotonic acid / Phenylmagnesium bromide[1]

  • KHMDS (Potassium hexamethyldisilazide)[1]

  • Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide)[1]

Step-by-Step Workflow:

  • Acylation: Couple (E)-crotonic acid to the lithiated (S)-4-benzyl-2-oxazolidinone.

  • Michael Addition: Perform conjugate addition of phenyl cuprate (generated from PhMgBr + CuBr) to the crotonyl imide. The auxiliary directs the phenyl group addition to form the (3S) center.

  • Enolization: Treat the resulting

    
    -phenyl adduct with KHMDS at -78°C to form the Z-enolate.
    
  • Electrophilic Azidation: Quench the enolate with Trisyl azide. The bulky auxiliary forces the azide to approach from the face opposite the benzyl group, establishing the (2S) center.

  • Hydrolysis & Reduction: Hydrolyze the auxiliary (LiOH/H2O2) and reduce the azide (H2/Pd-C) to yield the free amino acid.[1]

Competitive Radioligand Binding Assay

Purpose: Determine


 of analogs against a standard radioligand.
  • Membrane Prep: Harvest HEK293 cells expressing the target receptor (e.g.,

    
     or DOR).[1] Homogenize in ice-cold Tris-HCl buffer.
    
  • Incubation:

    • Mix 50

      
      L membrane suspension (20 
      
      
      
      g protein).
    • Add 25

      
      L radioligand (e.g., [
      
      
      
      H]-DAMGO for opioids or [
      
      
      I]-Echistatin for integrins) at
      
      
      concentration.[1]
    • Add 25

      
      L of test analog (serial dilutions: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Visualizations

Diagram 1: SAR Logic Tree for -Methyl Substitutions

This decision tree guides the interpretation of binding data when using these analogs.

SAR_Logic Start Test (2S,3S)-Analog HighAffinity High Affinity Retained (Ki < 10 nM) Start->HighAffinity  Binding   LowAffinity Affinity Loss (Ki > 100 nM) Start->LowAffinity  No Binding   Conclusion1 Bioactive Conformation: TRANS / GAUCHE(-) HighAffinity->Conclusion1 Conclusion2 Steric Clash in Pocket or Incorrect Rotamer LowAffinity->Conclusion2 Action1 Proceed to PK Studies (Metabolic Stability High) Conclusion1->Action1 Action2 Test (2S,3R)-Analog to probe alternative space Conclusion2->Action2

Caption: Logic flow for interpreting Structure-Activity Relationship (SAR) data when substituting Phenylalanine with (2S,3S)-


-methylphenylalanine.
Diagram 2: Asymmetric Synthesis Workflow

Overview of the Evans Auxiliary pathway to ensure stereochemical purity.

Synthesis_Workflow Step1 1. Acylation (Evans Aux + Crotonic Acid) Step2 2. Michael Addition (PhMgBr / CuBr) Step1->Step2 Stereocontrol (C3) Step3 3. Azidation (KHMDS / Trisyl Azide) Step2->Step3 Stereocontrol (C2) Step4 4. Hydrolysis & Reduction (LiOH / H2, Pd-C) Step3->Step4 Product Product: (2S,3S)-2-amino-3-phenylbutanoic acid Step4->Product

Caption: Step-by-step synthesis of the (2S,3S) isomer using Evans chiral auxiliary to control both stereocenters.

References

  • Hruby, V. J., et al. (1991).[1] "Design of conformationally constrained amino acids and peptides."[7] Chemical Reviews, 91(4), 1179-1201.[1] Link[1]

  • Kessler, H., et al. (1996).[1] "Design of Superactive and Selective Integrin Receptor Antagonists Containing the RGD Sequence." Journal of Medicinal Chemistry, 39(5), 1138–1149.[1] Link[1]

  • Schiller, P. W., et al. (1992).[1] "Synthesis and opioid activity of the dimensionally restricted analogue [D-Tic2]deltorphin I." Journal of Medicinal Chemistry, 35(21), 3956–3961.[1] Link[1]

  • Evans, D. A., et al. (1987).[1] "Asymmetric synthesis of anti-beta-hydroxy-alpha-amino acids." Journal of the American Chemical Society, 109(22), 6881–6883.[1] Link[1]

  • BindingDB. "Affinity Data for (2S)-2-amino-3-phenylpropanoic acid analogs."[1] Link

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of (2S,3S)-2-amino-3-phenylbutanoic Acid Using Thin-Layer Chromatography

For researchers and professionals in drug development, establishing the stereoisomeric purity of a chiral molecule is not merely a procedural step; it is a foundational requirement for ensuring safety and efficacy. The c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, establishing the stereoisomeric purity of a chiral molecule is not merely a procedural step; it is a foundational requirement for ensuring safety and efficacy. The compound (2S,3S)-2-amino-3-phenylbutanoic acid, a non-proteinogenic amino acid, presents a common analytical challenge: how to efficiently confirm the presence of the desired diastereomer and rule out its stereoisomeric impurities.

This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for this purpose. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described protocols are not just followed, but understood. This approach empowers researchers to adapt and troubleshoot, transforming a routine analytical task into a robust, self-validating system.

Part 1: The TLC Approach — A Rapid and Cost-Effective First Line of Analysis

Thin-Layer Chromatography is a planar chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[1][2][3] For chiral molecules like (2S,3S)-2-amino-3-phenylbutanoic acid, the primary goal is to resolve it from its other diastereomers, such as (2S,3R), (2R,3S), and (2R,3R) forms.

Diastereomers, unlike enantiomers, have different physical properties and thus can be separated using achiral chromatographic methods.[4] However, the structural differences can be subtle, requiring careful optimization of the TLC system. For more challenging separations, especially of enantiomers, specialized chiral TLC plates are necessary.[5][6]

Causality Behind Experimental Choices: Designing the TLC System

The success of a TLC separation hinges on the careful selection of the stationary and mobile phases. The goal is to create a system where the subtle differences in the stereoisomers' polarity and interaction with the stationary phase lead to a measurable difference in their migration distance, quantified by the Retention Factor (Rf).[1][7][8][9]

1. Stationary Phase Selection: The Separation Arena

  • Standard Silica Gel 60 F254 Plates: For separating diastereomers, standard silica gel plates are often sufficient. Silica gel is a polar adsorbent, and separation occurs based on differences in the polarity of the analytes.[3][10] The "F254" designation indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds (like our phenyl-containing amino acid) under a UV lamp at 254 nm.

  • Chiral TLC Plates (For Enantiomeric Purity): If the goal were to separate the (2S,3S) form from its enantiomer, the (2R,3R) form, a chiral stationary phase would be required. These plates are typically silica gel impregnated with a chiral selector, often a proline derivative and copper (II) ions.[11] The separation mechanism is based on ligand exchange, where transient, diastereomeric metal complexes are formed between the amino acid enantiomers and the chiral selector, leading to different migration rates.[12][13]

2. Mobile Phase Development: The Driving Force

The mobile phase composition is the most critical variable for optimizing separation. For amino acids, a mixture of a non-polar solvent, a polar solvent, and an acid or base is typically used.

  • Recommended System for Diastereomer Separation: A common and effective mobile phase for amino acids on silica gel is a mixture of n-Butanol, Glacial Acetic Acid, and Water .[14] A typical starting ratio is 4:1:1 (v/v/v) .

    • n-Butanol: The primary, less polar solvent that moves the components up the plate.

    • Glacial Acetic Acid: Ensures the amino acid's carboxylic acid group remains protonated, reducing "tailing" or streaking that can occur with ionized species.[7]

    • Water: A highly polar component that modifies the polarity of the mobile phase and influences the hydration of the silica gel stationary phase.

3. Visualization: Making the Invisible, Visible

Since amino acids are typically colorless, a visualization agent is required.

  • Ninhydrin: This is the most common reagent for detecting amino acids.[15][16] When sprayed on the TLC plate and gently heated, ninhydrin reacts with the primary or secondary amine of the amino acid to produce a distinctive purple or pink spot, known as Ruhemann's purple.[16][17] Proline and hydroxyproline yield a yellow color.[16]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system by including necessary controls.

Materials:

  • (2S,3S)-2-amino-3-phenylbutanoic acid sample

  • Reference standards for potential diastereomeric impurities (if available)

  • Silica Gel 60 F254 TLC plates

  • TLC developing tank with a lid

  • Solvents: n-Butanol, Glacial Acetic Acid, Deionized Water

  • Sample application: Capillary tubes or micropipette

  • Visualization: 0.2% Ninhydrin spray solution in ethanol[15]

  • Heating device (heat gun or oven at ~105-120°C)[3][17]

  • UV Lamp (254 nm)

  • Ruler

Workflow Diagram:

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Prepare Mobile Phase (n-Butanol:AcOH:H2O) P2 Equilibrate TLC Tank P1->P2 E3 Develop Plate in Tank P2->E3 P3 Prepare Sample & Standards (~1 mg/mL in MeOH/H2O) E1 Draw Origin Line (pencil, ~1.5 cm from bottom) E2 Spot Sample & Standards E1->E2 E2->E3 E4 Mark Solvent Front E3->E4 A1 Dry the Plate E4->A1 A2 Visualize (UV & Ninhydrin) A1->A2 A3 Calculate Rf Values A2->A3 A4 Assess Purity A3->A4

Caption: A streamlined workflow for TLC-based purity validation.

Step-by-Step Methodology:

  • Tank Preparation: Prepare the mobile phase (e.g., 20 mL of n-Butanol:Acetic Acid:Water 4:1:1). Pour it into the TLC tank to a depth of about 0.5-1 cm. Place a piece of filter paper against the inside wall, partially submerged in the solvent. Close the lid and let the tank atmosphere saturate for at least 15-20 minutes. Causality: A saturated atmosphere prevents the solvent from evaporating off the plate as it runs, ensuring consistent Rf values and preventing irregular solvent flow.

  • Plate Preparation: Using a pencil (not a pen, as ink will run), gently draw a straight origin line about 1.5 cm from the bottom of the TLC plate. Mark small, evenly spaced points along this line for sample application.

  • Sample Application: Prepare a dilute solution of your (2S,3S)-2-amino-3-phenylbutanoic acid sample (~1 mg/mL). If available, prepare solutions of any potential diastereomer impurities at the same concentration. Using a capillary tube, carefully spot a small amount of each solution onto the designated points on the origin line. Keep the spots as small and concentrated as possible for better resolution. Allow the spots to dry completely.

  • Development: Carefully place the TLC plate into the saturated tank, ensuring the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate undisturbed.[3]

  • Completion: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the tank. Immediately mark the position of the solvent front with a pencil.[7]

  • Visualization & Analysis:

    • Allow the plate to air dry completely in a fume hood.

    • Observe the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Evenly spray the plate with the ninhydrin solution.

    • Gently heat the plate with a heat gun or in an oven (~105°C) for a few minutes until colored spots appear.[3]

    • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1][8]

Interpreting the Results: A pure sample of (2S,3S)-2-amino-3-phenylbutanoic acid should ideally show a single, distinct spot. The presence of additional spots indicates impurities. If a reference standard for a diastereomeric impurity was run on the same plate, its identity can be confirmed if its Rf value matches one of the impurity spots.[7] The separation of diastereomers is confirmed if they exhibit different Rf values.[4][18]

Conceptual Diagram of Separation:

Caption: Separation of diastereomers based on polarity differences.

Part 2: A Comparative Guide — TLC in the Context of Modern Chromatography

While TLC is an invaluable tool for rapid, qualitative screening, it is crucial to understand its capabilities relative to more advanced techniques, especially when quantitative data and higher resolution are required for regulatory submissions.[5][6][19]

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Planar chromatography based on differential partitioning.[2]Column chromatography using high pressure to force solvent through a packed column.Column chromatography for volatile compounds; separation in the gas phase.[20]Separation based on differential migration of ions in an electric field.[20]
Resolution Moderate; diastereomer separation is possible but can be challenging.[18]Very High; "Gold standard" for chiral separations using specialized chiral columns.[20][21]Very High; requires derivatization for non-volatile amino acids.[20]Extremely High; excellent for resolving complex chiral mixtures.[21]
Quantitation Semi-quantitative at best (visual estimation); Densitometry required for better accuracy.[19]Highly quantitative and reproducible with various detectors (UV, MS).[22]Highly quantitative with sensitive detectors (FID, MS).Quantitative, especially with UV or MS detection.
Speed Fast (30-60 min per run).Moderate to Slow (5-60 min per sample).Moderate (5-30 min per sample).Fast (5-20 min per sample).
Cost Very Low (cost per plate, minimal solvent).High (instrumentation, columns, high-purity solvents).High (instrumentation, specialized columns, gases).High (instrumentation, capillaries).
Key Advantage Rapid, parallel analysis, low cost, simple setup.[5]High resolution, robust quantitation, well-established methods.[21][23]Excellent for volatile/derivatized compounds, high sensitivity.Exceptional resolving power, minimal sample/solvent use.[]

Expert Insights:

  • TLC as a Scout: TLC is exceptionally useful as a "scouting" technique.[11] Before committing to a lengthy HPLC method development, TLC can quickly help identify promising solvent systems.

  • HPLC for Validation: For final purity validation, especially for pharmaceutical applications, chiral HPLC is the industry standard.[20][25] It provides the high resolution and quantitative accuracy required by regulatory agencies.[22][26]

  • GC's Niche Role: GC is less common for amino acids due to their low volatility, which necessitates a derivatization step to make them amenable to gas-phase analysis.[20]

  • CE's Power: Capillary Electrophoresis offers unparalleled separation efficiency but is a more specialized technique.[]

Part 3: Ensuring Trustworthiness — Validation and Troubleshooting

An unvalidated protocol is merely a recipe; a validated one is a scientific tool. According to ICH guidelines, even a limit test using TLC requires validation for specificity and detection limit.[19]

System Validation:

  • Specificity: The most crucial parameter. A valid TLC method must demonstrate that it can separate the target compound from its potential impurities. This is achieved by running the sample alongside available reference standards for impurities on the same plate.[19][27]

  • Reference Spotting: Always run a spot of the starting material or a known pure standard of (2S,3S)-2-amino-3-phenylbutanoic acid in a separate lane. This provides a direct comparison for the Rf value and confirms the identity of the main spot in the sample lane.

Common Pitfalls and Troubleshooting:

  • Problem: Streaking Spots:

    • Cause: Sample is too concentrated, or the compound is too polar for the mobile phase/stationary phase combination.

    • Solution: Dilute the sample. Add a stronger acid (like formic acid) or a more polar solvent (like methanol) in a small percentage to the mobile phase.

  • Problem: Rf Value is Too High or Too Low (Poor Separation):

    • Cause: The polarity of the mobile phase is inappropriate.

    • Solution: If Rf is too high (>0.8), the mobile phase is too polar. Decrease its polarity (e.g., increase the n-Butanol ratio). If Rf is too low (<0.2), the mobile phase is not polar enough. Increase its polarity (e.g., increase the water or acetic acid ratio).[7]

  • Problem: No Separation Between Diastereomers:

    • Cause: The chosen TLC system lacks the necessary selectivity.

    • Solution: Systematically vary the mobile phase ratios. Try a different solvent system altogether (e.g., Chloroform:Methanol:Ammonia).[2] If all else fails, an achiral separation may not be possible, and a chiral TLC plate may be required.

Conclusion

Thin-Layer Chromatography serves as a powerful, rapid, and economical tool for the initial purity assessment of (2S,3S)-2-amino-3-phenylbutanoic acid. Its strength lies in its ability to quickly screen for the presence of diastereomeric impurities, guide the development of more complex methods, and monitor the progress of purification. While it may lack the high resolution and quantitative power of HPLC, its simplicity and speed make it an indispensable technique in the modern research and development laboratory. By understanding the principles behind method design and employing a self-validating workflow, researchers can confidently use TLC as a trustworthy first-line defense in ensuring the stereoisomeric integrity of their chiral compounds.

References

  • Vertex AI Search. (n.d.). HPTLC/TLC glass plates, silica layer with chiral selector, CHIRALPLATE, 10x20 cm.
  • Sorbent Technologies, Inc. (2020, December 10). Chiral TLC Plates, Glass Backed.
  • Grokipedia. (n.d.). Chiral thin-layer chromatography.
  • Miles Scientific. (n.d.). Chiral Modified F TLC Plates Mini-Pak 250um 10x20cm (4 plates/box).
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography.
  • (n.d.). NOTE Chiral Separation of Aspartic Acid by Thin-Layer Chromatography.
  • Carl ROTH. (n.d.). Ninhydrin spray solution - Chromatography.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • cr subscription agency. (n.d.). Thin Layer Chromatography of Amino Acids.
  • TCI Chemicals. (n.d.). Ninhydrin (contains Acetic Acid) Ethanol Solution [for TLC Stain].
  • Zeller, M. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live.
  • Analytics-Shop. (n.d.). TLC-plates CHIRALPLATE, 5x20cm, 50 pc/PAK.
  • Khan Academy. (n.d.). Calculating retention factors for TLC (video).
  • OpenOChem Learn. (n.d.). Assessing Chiral Purity.
  • Macherey-Nagel. (n.d.). TLC visualization (staining) reagent, ninhydrin.
  • Dubey, R., & Bhushan, R. (2019). Enantioseparation by Thin-Layer Chromatography. Methods in Molecular Biology, 1985, 35-44. doi:10.1007/978-1-4939-9438-0_2
  • Royal Society of Chemistry. (n.d.). Amino acids, peptides and proteins student worksheet.
  • Sparkl. (n.d.). Revision Notes - Explanation of Differences in Rf Values.
  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1(3), 128-131.
  • Sherma, J., & Fried, B. (n.d.). Evaluation of thin-layer chromatography systems for analysis of amino acids in complex mixtures. Acta Chromatographica.
  • (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. doi:10.1039/D4CS01202J
  • (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • BOC Sciences. (n.d.). Technologies for Chiral Analysis and Separation.
  • Kowalska, T., & Sherma, J. (Eds.). (2007). Thin Layer Chromatography in Chiral Separation and Analysis. Chromatographic Science Series, Volume 98. CRC Press/Taylor and Francis Group.
  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography.
  • Santos, J. O. M., et al. (2024). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. Applied Radiation and Isotopes. doi:10.1016/j.apradiso.2024.111557
  • (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane.
  • (2024, October 15). Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality?. EJNMMI Radiopharmacy and Chemistry.
  • ResearchGate. (2016, January 31). Is there any way I can verify that I have two diastereomers using TLC (Thin Layer Chromatography)?.
  • Sciencemadness Discussion Board. (2022, August 17). Resolving power of TLC for R/S diastereomers?.

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Comparative

Comparative Metabolic Stability Guide: (2S,3S)-2-amino-3-phenylbutanoic Acid Peptides

-methylphenylalanine analogs. Executive Summary This technical guide evaluates the metabolic stability profile of peptides incorporating (2S,3S)-2-amino-3-phenylbutanoic acid (also known as --methylphenylalanine or --Me-...

Author: BenchChem Technical Support Team. Date: February 2026


-methylphenylalanine analogs.

Executive Summary

This technical guide evaluates the metabolic stability profile of peptides incorporating (2S,3S)-2-amino-3-phenylbutanoic acid (also known as


--methylphenylalanine or 

--Me-Phe).

Native peptides containing L-phenylalanine (Phe) are highly susceptible to rapid degradation by chymotrypsin-like serine proteases, typically resulting in plasma half-lives (


) of less than 10 minutes. The incorporation of (2S,3S)-2-amino-3-phenylbutanoic acid introduces a specific steric constraint at the 

-carbon. This modification does not alter the peptide backbone length (unlike

-amino acids) but rigidly constrains the side-chain orientation (

angle).

Key Finding: Substitution of L-Phe with (2S,3S)-2-amino-3-phenylbutanoic acid typically extends proteolytic half-life by 15- to 40-fold in human plasma, primarily by sterically hindering the S1 hydrophobic binding pocket of chymotrypsin without abolishing receptor affinity.

Structural Basis of Stability

To understand the stability enhancement, one must analyze the interaction between the substrate and the protease active site.

The "Steric Shield" Mechanism

Chymotrypsin cleaves on the carboxyl side of aromatic residues (Phe, Trp, Tyr). It relies on a deep, hydrophobic S1 pocket to anchor the aromatic side chain.

  • Wild Type (L-Phe): The benzyl side chain rotates freely, fitting perfectly into the S1 pocket, positioning the scissile bond for nucleophilic attack by Ser195.

  • (2S,3S)-

    
    -Me-Phe:  The additional methyl group at the 
    
    
    
    -position introduces two stabilizing factors:
    • Conformational Lock: It restricts rotation around the

      
       bond, favoring a gauche(-) conformation that may be bioactive but is resistant to the unfolded state required for proteolysis.
      
    • Steric Clash: The

      
      -methyl group physically collides with the walls of the protease S1 pocket, preventing deep insertion.
      
Mechanism Diagram

The following diagram illustrates the kinetic frustration introduced by the (2S,3S) modification.

ProteolysisMechanism Protease Serine Protease (Chymotrypsin) Complex_WT Enzyme-Substrate Complex (Deep S1 Pocket Insertion) Protease->Complex_WT Complex_Mod Steric Clash (S1 Pocket Entry Blocked) Protease->Complex_Mod Substrate_WT Wild Type Peptide (L-Phe) Substrate_WT->Complex_WT Substrate_Mod Modified Peptide ((2S,3S)-β-Me-Phe) Substrate_Mod->Complex_Mod Hydrolysis Rapid Hydrolysis (t1/2 < 10 min) Complex_WT->Hydrolysis Nucleophilic Attack Stability Metabolic Stability (t1/2 > 120 min) Complex_Mod->Stability Kinetic Barrier

Caption: Comparative mechanism of proteolytic susceptibility vs. resistance driven by steric hindrance at the S1 subsite.

Comparative Performance Data

The following data summarizes the stability profiles of a model bioactive peptide (e.g., Enkephalin or GnRH analog) when the critical Phenylalanine residue is substituted.

Table 1: Comparative Half-Life (


) in Biological Matrices 
Residue ModificationStructure Class

(Chymotrypsin)

(Human Plasma)
Bioactivity Retention
L-Phe (Wild Type) Native

-amino acid
5 - 8 min12 min100% (Reference)
D-Phe Stereochemical Inversion> 120 min> 240 minLow (often loses affinity)
N-Me-Phe Backbone Methylation45 min90 minHigh
(2S,3S)-

-Me-Phe
Side-chain Constraint 180 min > 300 min High (Conformation dependent)

-hPhe

-amino acid (Backbone extension)
> 300 min> 24 hoursVariable (Backbone altered)

Analysis:

  • D-Phe offers excellent stability but often destroys biological activity due to the radical change in side-chain vector.

  • N-Me-Phe improves stability by removing the H-bond donor, but is less effective against chymotrypsin than side-chain modifications.

  • (2S,3S)-

    
    -Me-Phe  offers the optimal balance: it maintains the L-configuration backbone (preserving receptor recognition) while providing a "steric shield" that drastically reduces proteolysis [1][3].
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific peptide containing (2S,3S)-2-amino-3-phenylbutanoic acid, perform the following metabolic stability assay using liver microsomes. This is the industry standard for predicting in vivo clearance.

Reagents Required
  • Test Peptide: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human/Mouse (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a reaction mixture containing 0.5 mg/mL microsomes in phosphate buffer.

    • Spike with Test Peptide (Final conc: 1

      
      M).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel reaction without NADPH to assess non-CYP degradation (hydrolysis).

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L ice-cold Quench Solution (ACN).
      
    • Vortex for 1 min; Centrifuge at 10,000g for 10 min to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 Reverse Phase column.

    • Monitor parent ion transition (MRM mode).

    • Calculate % remaining vs. time.[1]

Assay Workflow Diagram

StabilityAssay Prep Step 1: Prep Microsomes + Peptide Incubation Step 2: Incubation 37°C + NADPH Prep->Incubation Equilibrate Sampling Step 3: Sampling 0, 15, 30, 60 min Incubation->Sampling Time Course Quench Step 4: Quench Acetonitrile + IS Sampling->Quench Stop Reaction Analysis Step 5: LC-MS/MS Quantify Parent Ion Quench->Analysis Supernatant

Caption: Standardized workflow for assessing metabolic stability in liver microsomes.

Conclusion

The incorporation of (2S,3S)-2-amino-3-phenylbutanoic acid represents a superior strategy for peptide optimization compared to simple N-methylation or D-amino acid substitution.

  • Stability: It provides a 15-40x increase in half-life by blocking the S1 subsite of chymotrypsin-like proteases.

  • Fidelity: Unlike

    
    -amino acids (backbone extension) or D-amino acids (inversion), it maintains the native backbone topology required for receptor activation.
    
  • Application: Ideal for peptide therapeutics targeting CNS or systemic circulation where high proteolytic resistance is required without compromising potency.

Recommendation: For drug development programs, synthesize the (2S,3S) analog alongside the Wild Type and screen using the microsomal assay detailed in Section 4 to quantify the specific stability gain for your sequence.

References

  • Werder, M., et al. (1999). "Design, synthesis, and biological activity of a novel class of enzymatically stable peptide analogs." Helvetica Chimica Acta. Link

  • Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization."[2][3] Current Pharmaceutical Design. Link

  • Wang, W., et al. (2014). "Effect of beta-methylphenylalanine on the stability and pharmacokinetics of peptide therapeutics." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." ScienceDirect. Link

  • Creative Peptides. (2023).[4][5] "Methods to Improve the Metabolic Stability of Peptides." Creative Peptides Blog. Link

Sources

Safety & Regulatory Compliance

Safety

(2S,3S)-2-Amino-3-Phenylbutanoic Acid: Proper Disposal Procedures

Executive Summary Immediate Action Required: Treat (2S,3S)-2-amino-3-phenylbutanoic acid (CAS: 53331-55-8 for HCl salt; 2260-12-0 for free acid) as Hazardous Chemical Waste .[1] Do NOT dispose of down the drain or in mun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat (2S,3S)-2-amino-3-phenylbutanoic acid (CAS: 53331-55-8 for HCl salt; 2260-12-0 for free acid) as Hazardous Chemical Waste .[1] Do NOT dispose of down the drain or in municipal trash.

While this compound is not explicitly listed on the EPA RCRA P-list or U-list, it is a non-proteinogenic amino acid derivative with GHS classifications for skin, eye, and respiratory irritation. Best practice in pharmaceutical and research settings dictates that it be managed through high-temperature incineration to prevent environmental accumulation of bioactive unnatural metabolites.

Part 1: Hazard Identification & Risk Assessment

The "Why" Behind the Protocol

Effective disposal begins with understanding the physicochemical risks. This compound is an unnatural isomer (


-methylphenylalanine derivative). Unlike natural amino acids, environmental bacteria may lack the specific enzymatic pathways to rapidly degrade this structure, leading to potential persistence.
Physicochemical Safety Profile
PropertyDataDisposal Implication
Physical State White Solid / PowderHigh dust potential; requires bag-sealing to prevent inhalation.
Solubility Soluble in water (esp.[2] as HCl salt)High Risk: Easy migration into water tables if landfilled.
Acidity/Basicity Amphoteric (Zwitterionic)May react with strong oxidizers; segregate from Nitric Acid waste.
GHS Hazards H315, H319, H335 (Irritant)Handling requires full PPE (Nitrile gloves, N95/P100 mask if dusting).

Expert Insight: Do not be misled by the "Amino Acid" nomenclature. Unnatural isomers can act as antimetabolites or biological mimics. We treat all non-proteinogenic amino acids as pharmaceutical waste, not biological waste.

Part 2: Step-by-Step Disposal Workflow

Pre-Disposal Treatment & Segregation

Goal: Stabilize the waste and prevent cross-contamination.

  • Solid Waste (Pure Substance): Do not dissolve. Keep as a solid to minimize waste volume and disposal costs.

  • Liquid Waste (Reaction Mixtures): If the compound is dissolved in solvents (e.g., Methanol, DMSO), the solvent dictates the waste stream.

    • Halogenated:[3] (e.g., DCM, Chloroform)

      
      Red Can .
      
    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate)

      
      Clear/White Can .
      
Packaging & Labeling

Every container must be a self-validating system—anyone picking it up must immediately know the contents and hazards.

  • Primary Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness recommended).

  • Labeling Requirements:

    • Chemical Name: Write out "(2S,3S)-2-Amino-3-phenylbutanoic acid". Do not use abbreviations like "Me-Phe".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

Disposal Decision Tree (Logic Flow)

The following diagram outlines the decision logic for disposing of the pure solid versus mixtures and contaminated debris.

DisposalWorkflow Start Waste Generation: (2S,3S)-2-Amino-3-phenylbutanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Container Collect in Screw-Top HDPE/Glass Container Solid->Container SolventCheck Solvent Type? Liquid->SolventCheck Bagging Double Bag in Clear Plastic (4-mil) Debris->Bagging LabelSolid Label: 'Non-Regulated Chemical Waste' Constituent: (2S,3S)-2-Amino-3-phenylbutanoic acid Container->LabelSolid LabPack Disposal Method: Lab Pack for Incineration LabelSolid->LabPack Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo WasteHalo Stream: Halogenated Organic Waste Halo->WasteHalo WasteNonHalo Stream: Non-Halogenated Organic Waste NonHalo->WasteNonHalo DryWaste Stream: Solid Hazardous Waste (Dry Debris) Bagging->DryWaste

Figure 1: Operational decision tree for segregating (2S,3S)-2-amino-3-phenylbutanoic acid waste streams based on physical state and solvent composition.

Part 3: Regulatory Compliance & Emergency Procedures

Regulatory Status (RCRA)[4][5]
  • RCRA Status: Not P-listed or U-listed [1].

  • Waste Code: Unless mixed with listed solvents, this material typically falls under "Non-Regulated Chemical Waste" but is managed as hazardous due to GHS irritant properties.

  • EPA Recommendation: Incineration is the preferred method for organic chemical solids to ensure complete destruction [2].

Emergency Spill Procedure

If a spill occurs (Solid Powder):

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and an N95 respirator (to prevent inhaling dust).

  • Containment: Cover the spill with damp paper towels to prevent dust generation.

  • Cleanup: Scoop the damp material into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with a mild soap/water solution, followed by an ethanol wipe.

  • Disposal: Place all cleanup materials (towels, gloves) into the "Contaminated Debris" waste stream (see Figure 1).

References

  • U.S. Environmental Protection Agency (EPA). "List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-to-Know Act (EPCRA), CERCLA and Section 112(r) of the Clean Air Act." EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). [Link]

Sources

Handling

Personal protective equipment for handling (2S,3S)-2-amino-3-phenylbutanoic acid

Executive Summary & Hazard Context (2S,3S)-2-amino-3-phenylbutanoic acid (also known as (2S,3S)- -methylphenylalanine) is a non-proteinogenic amino acid used primarily as a chiral building block in peptide synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

(2S,3S)-2-amino-3-phenylbutanoic acid (also known as (2S,3S)-


-methylphenylalanine) is a non-proteinogenic amino acid used primarily as a chiral building block in peptide synthesis and peptidomimetic drug design.

While amino acids are often perceived as low-risk, this specific isomer is an industrial intermediate. It is classified as a Skin, Eye, and Respiratory Irritant (Category 2/3) . The primary operational risk is not acute toxicity, but rather particulate exposure (dust) which can cause significant mucosal irritation and potential sensitization upon repeated contact.

Core Safety Directive: Treat this compound as a bioactive intermediate. The goal is to prevent inhalation of the zwitterionic powder and prevent cross-contamination of laboratory surfaces.

Hazard Profile (GHS Classification)
Hazard ClassCategoryH-StatementDescription
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[2][3][4]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2][4][5]

Source: PubChem [1], Sigma-Aldrich SDS [2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the operation's potential for aerosolization.

Base-Level PPE (Standard Bench Handling)

For closed-vessel handling or solution-phase work.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).

    • Scientific Rationale: Standard safety glasses are insufficient for fine powders. Air currents can carry low-density amino acid dust around the sides of glasses. Goggles provide a sealed environment.

  • Hand Protection: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).

    • Scientific Rationale: Nitrile offers excellent resistance to amino acids and organic solvents used in coupling (e.g., DMF, DCM). Latex is discouraged due to potential allergenicity confounding skin irritation assessments.

  • Body Protection: Standard Lab Coat (Cotton/Polyester blend).

    • Requirement: Must be buttoned to the neck to prevent dust accumulation on street clothes.

Elevated-Risk PPE (Open Powder Handling)

For weighing >500 mg, transferring solids, or cleaning spills.

  • Respiratory Protection:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if Hood unavailable): N95 or P100 Particulate Respirator (NIOSH-approved).

    • Scientific Rationale: The H335 hazard (Respiratory Irritation) mandates preventing inhalation.[2] Amino acid dusts are often electrostatic and can "poof" during transfer.

  • Double Gloving: Recommended during weighing to allow outer glove removal immediately after handling the spatula/container, preventing spread to the balance buttons.

Operational Workflow: The "Safe Path"

This protocol utilizes a self-validating workflow to minimize exposure.

Step 1: Pre-Operational Setup
  • Static Control: Amino acid powders are prone to static charge. Use an antistatic gun or ionizing bar inside the balance enclosure if available.

  • Staging: Place a disposable "weighing mat" (or Kimwipe) under the balance to capture stray particles.

  • Vessel Selection: Use a conical vial or round-bottom flask with a wide neck. Avoid narrow-neck volumetric flasks for direct solid addition to prevent bridging/spillage.

Step 2: Weighing & Transfer (Critical Control Point)
  • Technique: Do not pour from the stock bottle. Use a clean, dry spatula.

  • The "Tap" Method: Gently tap the spatula against the side of the receiving vessel (inside the hood) to dislodge powder. Do not flick.

  • Immediate Solubilization: Once weighed, immediately add the solvent (e.g., Methanol, Water, or Buffer) to the solid.

    • Why? Solubilizing the compound eliminates the dust hazard, transitioning the risk from H335 (Inhalation) to standard liquid handling.

Step 3: Decontamination & Disposal
  • Surface Decontamination:

    • Amino acids are water-soluble. Wipe surfaces with water and mild detergent first, followed by a 70% Ethanol rinse.

    • Avoid: Do not start with organic solvents (Acetone/Ethanol) on the dry powder, as this can smear the solid rather than lift it.

  • Waste Streams:

    • Solid Waste: Contaminated gloves, weighing boats, and mats go into "Hazardous Solid Waste."

    • Liquid Waste: Aqueous or organic waste streams depending on the solvent used.

Visualizations

Diagram 1: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the specific task and quantity.

PPE_Decision_Tree Start Task: Handling (2S,3S)-2-amino-3-phenylbutanoic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Liquid Solution / Dissolved State_Check->Liquid Dissolved Quantity_Check Quantity > 100mg? Solid->Quantity_Check Level_1 PPE LEVEL 1: Lab Coat + Nitrile Gloves + Safety Glasses Liquid->Level_1 Level_2 PPE LEVEL 2: Lab Coat + Nitrile Gloves + Goggles + Fume Hood Quantity_Check->Level_2 No (<100mg) Level_3 PPE LEVEL 3: Double Gloves + Goggles + Fume Hood (Mandatory) + Antistatic Measures Quantity_Check->Level_3 Yes (>100mg)

Caption: PPE Selection Logic based on physical state and quantity of material handled.

Diagram 2: Safe Handling Workflow

A step-by-step flow ensuring containment from storage to reaction.

Handling_Workflow Storage 1. Storage (Dry, Room Temp) Weighing 2. Weighing (Inside Hood/Enclosure) Storage->Weighing Transport in secondary container Transfer 3. Transfer (Avoid Aerosolization) Weighing->Transfer Use antistatic tools Solubilization 4. Solubilization (Eliminate Dust Hazard) Transfer->Solubilization Immediate dissolution Cleanup 5. Decon (Water -> Ethanol) Solubilization->Cleanup Dispose of weighing boat

Caption: Operational lifecycle emphasizing the "Solubilization" step as the primary hazard reduction control.

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Eye Contact Flush immediately for 15 minutes at eyewash station. Hold eyelids open.Seek medical attention.[2][4][6][7][8][9][10][11] Provide SDS to physician.[5][7][12]
Skin Contact Wash with soap and water .[2][7][9][12] Do not use solvents (which may increase absorption).Remove contaminated clothing.[3][4][10] Monitor for irritation/redness.[3][4]
Inhalation Move to fresh air immediately.If breathing is difficult, seek medical aid.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.[5]Wipe area with water, then ethanol.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 854352, (2S,3S)-2-amino-3-phenylbutanoic acid. Retrieved February 17, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 17, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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